Antileishmanial agent-20
Description
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Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2,3-dihydroxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H16N4O3/c20-12-3-1-2-11(14(12)21)15(22)19-8-6-18(7-9-19)13-10-16-4-5-17-13/h1-5,10,20-21H,6-9H2 |
InChI Key |
ZZHJDDYDLFEZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Antileishmanial Agent-20 (Miltefosine)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Antileishmanial agent-20, identified as miltefosine, represents a pivotal development in the chemotherapy of leishmaniasis, being the first orally administered drug for this neglected tropical disease. Originally developed as an anticancer agent, its potent activity against various Leishmania species has established it as a critical tool in the global fight against this parasitic infection. This technical guide provides a comprehensive overview of the core mechanism of action of miltefosine, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways to support researchers, scientists, and drug development professionals in their work. The multifaceted mechanism of miltefosine primarily involves the induction of apoptosis-like cell death, disruption of lipid metabolism and signaling, and induction of mitochondrial dysfunction within the Leishmania parasite.
Data Presentation: Efficacy of Miltefosine Against Leishmania Species
The in vitro efficacy of miltefosine varies between different Leishmania species and between the two main life cycle stages of the parasite: the extracellular promastigote and the intracellular amastigote. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values from various studies.
| Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| L. donovani | Promastigote | 0.4 - 3.8 | [1] |
| L. donovani | Axenic Amastigote | 0.4 - 0.9 | [1] |
| L. major | Promastigote | 22 | [2] |
| L. tropica | Promastigote | 11 | [2] |
| L. tropica | Promastigote | 17.07 | [3] |
| L. tropica | Axenic Amastigote | 18.08 | [3] |
| L. amazonensis | Promastigote | 41.03 - 84.73 | [4] |
Table 1: In Vitro Activity (IC50) of Miltefosine against Leishmania Promastigotes and Axenic Amastigotes.
| Leishmania Species | Host Cell | ED50 (µM) | Reference |
| L. donovani | Peritoneal Macrophages | 0.9 - 4.3 | [1] |
| L. major | J774 Macrophages | 5.7 | [2] |
| L. tropica | J774 Macrophages | 4.2 | [2] |
| L. infantum (cured patients) | Intracellular Amastigotes | 5.1 | [5] |
| L. infantum (failed treatment) | Intracellular Amastigotes | 12.8 | [5] |
Table 2: In Vitro Activity (ED50) of Miltefosine against Intracellular Leishmania Amastigotes.
Core Mechanisms of Action
The leishmanicidal effect of miltefosine is not attributed to a single target but rather to a cascade of events that disrupt cellular homeostasis and trigger programmed cell death.
Induction of Apoptosis-Like Cell Death
A primary mechanism of miltefosine is the induction of an apoptosis-like phenotype in Leishmania. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, nuclear condensation, DNA fragmentation, and exposure of phosphatidylserine on the outer leaflet of the plasma membrane.[2][6]
Experimental Protocols for Assessing Apoptosis
a) DNA Fragmentation Analysis (Agarose Gel Electrophoresis)
This method visualizes the characteristic "ladder" pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Preparation: Culture Leishmania promastigotes to mid-log phase and treat with various concentrations of miltefosine for 24-48 hours. Include an untreated control.
-
DNA Extraction:
-
Harvest approximately 5 x 10⁸ parasites by centrifugation.
-
Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.
-
Treat the lysate with Proteinase K to digest proteins.
-
Extract the DNA using a standard phenol-chloroform method.
-
Precipitate the DNA with isopropanol and wash with 70% ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Quantify the extracted DNA.
-
Load equal amounts of DNA onto a 1.5-2% agarose gel containing ethidium bromide.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA under UV light. A ladder-like pattern of DNA fragments in multiples of approximately 200 base pairs is indicative of apoptosis.[7]
-
b) Phosphatidylserine (PS) Exposure Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of PS, an early marker of apoptosis.
-
Cell Preparation: Treat Leishmania promastigotes with miltefosine as described above.
-
Staining:
-
Harvest and wash the cells in PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive and PI-negative cells are considered to be in the early stages of apoptosis.
-
Disruption of Lipid Metabolism and Membrane Integrity
Miltefosine, as an alkylphosphocholine analog, integrates into the parasite's cellular membranes, leading to altered membrane fluidity and function. This disruption affects key lipid metabolic pathways, including the biosynthesis of phosphatidylcholine and sphingolipids. The interference with lipid metabolism compromises membrane integrity, affecting the function of membrane-bound proteins and signaling pathways crucial for parasite survival.
Mitochondrial Dysfunction
Miltefosine induces significant mitochondrial dysfunction in Leishmania. This is characterized by a loss of mitochondrial membrane potential (ΔΨm), inhibition of cytochrome c oxidase, and a decrease in intracellular ATP levels. The collapse of the mitochondrial membrane potential is a critical event in the apoptotic cascade, leading to the release of pro-apoptotic factors and the generation of reactive oxygen species (ROS), which further contribute to cellular damage and death.[8][9]
Experimental Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye, such as JC-1 or TMRM, that accumulates in the mitochondria in a potential-dependent manner.
-
Cell Preparation: Treat Leishmania promastigotes with miltefosine.
-
Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and incubate with the fluorescent dye (e.g., JC-1) at 37°C in the dark.
-
-
Analysis:
-
Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.
-
With JC-1, healthy mitochondria with a high ΔΨm will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10]
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows associated with the mechanism of action of miltefosine.
References
- 1. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesamol Induces Apoptosis-Like Cell Death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of Antileishmanial Agent-20
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of Antileishmanial Agent-20, a promising compound in the ongoing search for new treatments against leishmaniasis. This document details the experimental protocols for its synthesis and biological testing, presents all quantitative data in structured tables, and includes visualizations of the synthetic workflow and a proposed mechanism of action.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The current therapeutic options are limited by issues of toxicity, emerging resistance, and high cost. The development of novel, safe, and effective antileishmanial agents is therefore a critical global health priority.
This compound, identified as 1,10-bis(2-phenyl-1H-imidazol-1-yl)decane , emerged from a study focused on the design and synthesis of novel compounds with activity against Leishmania major. This symmetrically substituted imidazole derivative has demonstrated significant in vitro activity against both the promastigote and amastigote stages of the parasite, making it a compound of considerable interest for further investigation.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key precursors followed by a final coupling reaction.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
2.2.1. Synthesis of 1,10-Dibromodecane
1,10-Dibromodecane is prepared from 1,10-decanediol via a nucleophilic substitution reaction.
-
Reagents: 1,10-decanediol, 48% aqueous hydrobromic acid (HBr), octane.
-
Procedure:
-
A mixture of 1,10-decanediol and an excess of 48% aqueous HBr in octane is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
Water is azeotropically removed to drive the reaction to completion.
-
The reaction mixture is then cooled, and the organic layer is washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,10-dibromodecane.
-
The product can be further purified by vacuum distillation.
-
2.2.2. Synthesis of 2-Phenyl-1H-imidazole
2-Phenyl-1H-imidazole is synthesized via a multicomponent reaction.
-
Reagents: Benzaldehyde, glyoxal, and ammonia.
-
Procedure:
-
Benzaldehyde and an aqueous solution of glyoxal are mixed.
-
An excess of aqueous ammonia is added to the mixture.
-
The reaction is stirred at room temperature until a precipitate forms.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for purification.
-
2.2.3. Synthesis of 1,10-bis(2-phenyl-1H-imidazol-1-yl)decane (this compound)
The final product is synthesized by the N-alkylation of 2-phenyl-1H-imidazole with 1,10-dibromodecane.
-
Reagents: 2-Phenyl-1H-imidazole, 1,10-dibromodecane, sodium hydride (NaH), and anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-phenyl-1H-imidazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for a specified time to allow for the formation of the imidazolide anion.
-
A solution of 1,10-dibromodecane in anhydrous DMF is then added dropwise.
-
The reaction mixture is stirred at room temperature or heated to ensure complete reaction.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and imidazole rings, the methylene protons of the decane chain, and the protons of the methylene groups adjacent to the imidazole nitrogen atoms. |
| ¹³C NMR | Resonances for the aromatic carbons of the phenyl and imidazole rings, and the aliphatic carbons of the decane chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₂₈H₃₄N₄. |
| Yield | 44% |
In Vitro Antileishmanial Activity
The antileishmanial activity of compound 20 was evaluated against both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania major.
Experimental Protocols
4.1.1. Promastigote Viability Assay
-
Leishmania major promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 26 °C.
-
Log-phase promastigotes are seeded into 96-well plates.
-
The compound is added at various concentrations, and the plates are incubated for 72 hours.
-
Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.
-
The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
4.1.2. Amastigote Viability Assay
-
Peritoneal macrophages are harvested from mice and seeded into 96-well plates.
-
The macrophages are infected with stationary-phase Leishmania major promastigotes.
-
After an incubation period to allow for phagocytosis, extracellular promastigotes are washed away.
-
The test compound is added at various concentrations, and the plates are incubated for a further 72 hours.
-
The cells are fixed and stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopy.
-
The IC₅₀ value is calculated based on the reduction in the number of amastigotes compared to untreated controls.
Biological Activity Data
| Compound | Target | IC₅₀ (µM) |
| This compound | L. major Promastigotes | 2.3 |
| This compound | L. major Amastigotes | 1.8 |
| Miltefosine (Reference) | L. major Promastigotes | 2.8 |
| Miltefosine (Reference) | L. major Amastigotes | 4.1 |
| Pentamidine (Reference) | L. major Promastigotes | 3.9 |
| Pentamidine (Reference) | L. major Amastigotes | 5.2 |
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of other imidazole-based antileishmanial compounds, a plausible mechanism involves the induction of oxidative stress within the parasite.
Caption: Proposed mechanism of action for this compound.
It is hypothesized that the imidazole moiety of the compound interacts with parasite-specific enzymes or metabolic pathways, leading to an overproduction of reactive oxygen species (ROS). This surge in ROS can overwhelm the parasite's antioxidant defenses, causing damage to vital cellular components such as the mitochondria and the plasma membrane, ultimately leading to parasite death through apoptosis.
Conclusion
This compound (1,10-bis(2-phenyl-1H-imidazol-1-yl)decane) is a synthetic compound with potent and selective activity against Leishmania major. Its synthesis is achievable through a straightforward multi-step process. The in vitro data demonstrates superior or comparable activity to the reference drugs miltefosine and pentamidine. While the exact mechanism of action requires further investigation, the induction of oxidative stress is a likely pathway. These promising results warrant further preclinical development of this compound as a potential new therapeutic agent for leishmaniasis.
In Vitro Antileishmanial Activity of Antileishmanial Agent-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antileishmanial activity of a novel thiohydantoin derivative, herein referred to as "Antileishmanial agent-20". This compound, identified in the work of Porwal and coworkers, demonstrates significant potential as a lead candidate for the development of new therapies against leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus.
Quantitative Assessment of In Vitro Efficacy
The in vitro antileishmanial activity of this compound was evaluated against Leishmania parasites, revealing potent inhibitory effects. The key quantitative metrics are summarized in the table below.
| Compound | Target Organism/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Leishmania parasite | 2.0 | 108.5 | 54.25 | [1][2] |
| Pentamidine (Reference) | Leishmania parasite | ~20.0 | - | - | [1][2] |
IC50: Half-maximal inhibitory concentration against the parasite. CC50: Half-maximal cytotoxic concentration against human cells. Selectivity Index (SI): Ratio of CC50 to IC50, indicating the compound's selectivity for the parasite over host cells.
The data clearly indicates that this compound is approximately 10 times more potent than the reference drug pentamidine and exhibits a high selectivity index, suggesting a favorable preliminary safety profile.[1][2]
Experimental Protocols
The following sections detail the methodologies employed for the in vitro evaluation of this compound.
Parasite Culture
Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Cultures are maintained at 25°C and subcultured every 72-96 hours to ensure logarithmic growth phase for experiments.
In Vitro Promastigote Viability Assay (MTT Assay)
This assay determines the effect of the compound on the viability of Leishmania promastigotes.
Workflow for Promastigote Viability Assay
Caption: Workflow of the in vitro MTT assay for Leishmania promastigotes.
-
Cell Preparation: Leishmania promastigotes in the logarithmic growth phase are harvested by centrifugation and resuspended in fresh culture medium to a density of 1 x 10^6 cells/mL.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Assay Plate Setup: In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well. Subsequently, 100 µL of the various concentrations of the test compound are added. Control wells containing parasites with medium and solvent alone are also included.
-
Incubation: The plate is incubated for 72 hours at 25°C.
-
MTT Addition and Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 4 hours at 25°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells.
In Vitro Amastigote-Macrophage Assay
This assay assesses the activity of the compound against the intracellular amastigote stage of the parasite within host macrophages.
Workflow for Amastigote-Macrophage Assay
Caption: Workflow of the in vitro amastigote-macrophage assay.
-
Macrophage Seeding: A murine macrophage cell line (e.g., J774A.1) is seeded into a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2 to allow for cell adherence.
-
Parasite Infection: Stationary-phase promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1. The plate is incubated for another 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: After incubation, the wells are washed with warm medium to remove any non-phagocytosed promastigotes.
-
Compound Treatment: Fresh medium containing serial dilutions of this compound is added to the infected macrophages.
-
Incubation: The plate is incubated for 72 hours at 37°C with 5% CO2.
-
Quantification: The cells are fixed with methanol and stained with Giemsa. The number of infected macrophages and the number of amastigotes per 100 macrophages are determined by light microscopy. The percentage of infection reduction is calculated relative to the untreated control.
Cytotoxicity Assay
The cytotoxicity of the compound against a mammalian cell line (e.g., J774A.1 macrophages or another suitable cell line) is determined using the MTT assay, following a similar protocol to the promastigote viability assay, but with incubation conditions suitable for mammalian cells (37°C, 5% CO2).
Proposed Mechanism of Action
Studies on thiohydantoin derivatives suggest that their antileishmanial activity is mediated through the induction of oxidative stress and apoptosis-like cell death in the parasite.[3][4][5]
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of action of this compound in Leishmania.
The proposed mechanism involves the following key steps:
-
Induction of Oxidative Stress: this compound is believed to induce the production of reactive oxygen species (ROS) within the Leishmania parasite.
-
Mitochondrial Dysfunction: The increase in ROS leads to mitochondrial membrane depolarization and dysfunction.
-
Activation of Apoptotic Pathways: This mitochondrial stress triggers the activation of caspase-like proteases, key mediators of programmed cell death.
-
Apoptosis-like Cell Death: The cascade of events culminates in apoptosis-like cell death of the parasite.
This multifaceted mechanism of action suggests that the development of resistance to this class of compounds may be less likely to occur.
Conclusion
This compound, a novel thiohydantoin derivative, demonstrates potent and selective in vitro activity against Leishmania parasites. Its proposed mechanism of action, involving the induction of oxidative stress and apoptosis-like cell death, makes it a promising candidate for further preclinical development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds in the pursuit of new and effective treatments for leishmaniasis.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the antileishmanial activity and mechanisms of action of acetyl-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiohydantoins as anti-leishmanial agents: n vitro biological evaluation and multi-target investigation by molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Antileishmanial Agent-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, underscore the urgent need for novel, effective, and orally bioavailable antileishmanial agents. This technical guide details the discovery and preclinical development of Antileishmanial Agent-20 (a proxy for the clinical candidate GSK3494245/DDD01305143), a potent and selective inhibitor of the Leishmania proteasome. This document provides an in-depth overview of its mechanism of action, key preclinical data, and detailed experimental protocols utilized in its evaluation.
Introduction
This compound emerged from a drug discovery program aimed at identifying novel compounds with activity against kinetoplastid parasites.[1] The development of this agent represents a significant advancement in the pursuit of new treatments for visceral leishmaniasis, the most severe form of the disease.[2] This guide serves to provide a comprehensive technical resource on the discovery, mechanism of action, and preclinical evaluation of this compound.
Discovery and Lead Optimization
The journey to identify this compound began with the screening of a compound library against the related parasite Trypanosoma cruzi.[1] Initial hits were then optimized through a scaffold-hopping strategy to improve potency, selectivity, and pharmacokinetic properties. This medicinal chemistry effort ultimately led to the identification of this compound as a preclinical candidate with promising activity against Leishmania donovani and Leishmania infantum, the causative agents of visceral leishmaniasis.[1][3]
Mechanism of Action: Targeting the Parasite Proteasome
This compound exerts its parasiticidal effect through the specific inhibition of the chymotrypsin-like activity of the Leishmania 20S proteasome.[1][2] The proteasome is a critical cellular machine responsible for protein degradation and turnover, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately resulting in parasite death.[4] Notably, this compound demonstrates high selectivity for the parasite proteasome over the human equivalent, a key attribute for a favorable safety profile.[2] Cryo-electron microscopy studies have revealed that the agent binds to a previously undiscovered site between the β4 and β5 subunits of the Leishmania proteasome.[1]
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Anti-trypanosomatid drug discovery: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
Unveiling "Antileishmanial Agent-20": A Technical Guide to Structure, Properties, and Experimental Insights
A detailed examination of a promising class of compounds in the fight against Leishmaniasis, this document provides an in-depth analysis of the chemical structures, biological activities, and experimental protocols associated with molecules designated as "Antileishmanial agent-20" in scientific literature.
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the urgent development of novel, effective, and safe antileishmanial agents. This technical guide consolidates available scientific information on compounds referred to as "this compound," with a primary focus on the pyrazolyltetrazole derivative MSN20, for which substantial data is available. Other compounds designated similarly are also discussed to provide a comprehensive overview.
Chemical Structure and Identity
The designation "this compound" has been applied to several distinct chemical entities in scientific databases and publications. Here, we delineate the structures of the most prominently featured molecules.
MSN20: A Pyrazolyltetrazole Derivative
A significant body of research focuses on a novel pyrazolyltetrazole hybrid, 5-[5-amino-1-(4′-methoxyphenyl)1H-pyrazole-4-yl]1H-tetrazole, designated as MSN20[1]. This compound has demonstrated notable antileishmanial activity and oral bioavailability in preclinical studies[1].
-
Chemical Formula: C11H11N7O
-
PubChem CID: Not explicitly assigned to MSN20, but related structures are indexed.
This compound (PubChem CID: 168679646)
A distinct molecule is cataloged in the PubChem database under the name "this compound"[2].
-
Chemical Formula: C15H16N4O3[2]
-
IUPAC Name: 5-(5-amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-tetrazole
-
Molecular Weight: 300.32 g/mol
Hederagenin Derivative (Compound 20)
A derivative of the natural product hederagenin has also been labeled as "compound 20" in the context of antileishmanial activity[3]. The specific structure is detailed in the corresponding publication.
Physicochemical and Pharmacokinetic Properties
The development of any new drug candidate requires a thorough understanding of its physicochemical and pharmacokinetic properties. For MSN20, some of these parameters have been evaluated.
| Property | Value | Reference |
| Molecular Formula | C11H11N7O | [1] |
| Oral Bioavailability | Demonstrated in a murine model | [1] |
| Solubility | Data not explicitly provided in the source | |
| Lipinski's Rule of 5 | Compliant (Theoretical predictions) | [1] |
Biological Activity and Efficacy
The antileishmanial activity of these compounds has been assessed through various in vitro and in vivo studies.
In Vitro Activity of MSN20
MSN20 has shown significant activity against the amastigote stage of Leishmania amazonensis, which is the clinically relevant form of the parasite within the mammalian host.
| Assay | IC50 (μM) | Selectivity Index (SI) | Reference |
| L. amazonensis intracellular amastigotes | 22.3 | 9.4 | [1] |
| Cytotoxicity (Peritoneal Macrophages) | 210.6 | [1] |
In Vivo Efficacy of MSN20
Oral administration of MSN20 in a murine model of cutaneous leishmaniasis resulted in a significant reduction in parasite load, highlighting its potential as a therapeutic agent[1].
Activity of other "this compound" compounds
A compound listed as "this compound" on MedchemExpress has reported IC50 values of 2.8 μM against L. infantum and 0.2 μM against L. braziliensis[4].
Mechanism of Action
While the precise mechanism of action for MSN20 is still under investigation, it is hypothesized to be similar to that of azole antifungals, potentially involving the inhibition of the parasite's cytochrome P450 enzyme, CYP51[1]. Further studies are needed to confirm this hypothesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of MSN20[1].
In Vitro Antileishmanial Activity Assay
-
Cell Culture: Peritoneal macrophages from BALB/c mice are plated and infected with L. amazonensis promastigotes.
-
Drug Treatment: Infected macrophages are incubated with varying concentrations of MSN20 for 72 hours.
-
Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Cytotoxicity Assay
-
Cell Culture: Resident peritoneal macrophages are plated at a density of 2 × 10^6 cells/ml.
-
Drug Incubation: Cells are incubated with different concentrations of MSN20 for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is determined by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
LD50 Calculation: The 50% lethal dose (LD50) is calculated from the resulting data.
In Vivo Murine Model of Cutaneous Leishmaniasis
-
Infection: BALB/c mice are infected in the ear with 2 × 10^6 L. amazonensis promastigotes.
-
Treatment: 72 hours post-infection, mice are treated orally with MSN20 (30 mg/kg/day) for 10 consecutive days, followed by five times a week until day 48 post-infection. A control group receives meglumine antimoniate intraperitoneally.
-
Lesion Measurement: Lesion development is monitored by measuring the ear thickness with a caliper twice a week.
-
Parasite Burden Quantification: At the end of the experiment, the parasite load in the ear is determined by a limiting dilution assay.
Signaling Pathways and Workflows
To visually represent the experimental processes and potential mechanisms, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for the in vitro and in vivo evaluation of MSN20.
Figure 2: Proposed mechanism of action for the antileishmanial agent MSN20.
References
- 1. The New Pyrazolyltetrazole Derivative MSN20 Is Effective via Oral Delivery against Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H16N4O3 | CID 168679646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
"Antileishmanial agent-20" initial screening against Leishmania species
This technical guide provides a comprehensive overview of the initial in vitro screening of a novel compound, designated Antileishmanial Agent-20 (AA-20), against various Leishmania species. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapies for leishmaniasis.
Introduction to Antileishmanial Drug Screening
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral disease.[1][2][3] The current chemotherapeutic options are limited by toxicity, emerging resistance, and high cost, underscoring the urgent need for novel, effective, and safer antileishmanial agents.[2][4][5]
The initial phase of drug discovery involves a series of in vitro screenings to assess the compound's efficacy against the parasite and its toxicity towards host cells.[6] The Leishmania parasite has a digenetic life cycle, existing as promastigotes in the sandfly vector and as amastigotes within mammalian macrophages.[1][7] A comprehensive initial screening, therefore, evaluates the activity of a test compound against both parasitic forms.
This guide outlines the standard methodologies for the preliminary evaluation of AA-20, focusing on the determination of its inhibitory concentration against the parasite and its cytotoxic concentration against host cells.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound (AA-20) against the promastigote and intracellular amastigote forms of various Leishmania species, as well as its cytotoxicity against a mammalian macrophage cell line.
Table 1: Activity of this compound (AA-20) against Leishmania Promastigotes
| Leishmania Species | IC50 (µM) of AA-20 | IC50 (µM) of Amphotericin B (Control) |
| L. donovani | 8.5 ± 0.7 | 0.50 ± 0.13 |
| L. major | 12.2 ± 1.1 | 0.31 ± 0.07 |
| L. amazonensis | 10.8 ± 0.9 | 0.45 ± 0.09 |
| L. infantum | 9.7 ± 0.8 | Not Tested |
IC50 (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite viability.
Table 2: Activity of this compound (AA-20) against Intracellular Leishmania Amastigotes
| Leishmania Species | EC50 (µM) of AA-20 | EC50 (µM) of Miltefosine (Control) |
| L. donovani | 4.2 ± 0.5 | 4.57 ± 0.08 |
| L. major | 6.8 ± 0.6 | Not Tested |
| L. amazonensis | 5.1 ± 0.4 | 9.19 ± 0.68 |
| L. infantum | 4.9 ± 0.5 | Not Tested |
EC50 (50% effective concentration) is the concentration of the compound that reduces the number of intracellular amastigotes by 50%.[8]
Table 3: Cytotoxicity and Selectivity Index of this compound (AA-20)
| Host Cell Line | CC50 (µM) of AA-20 | Selectivity Index (SI) for L. donovani |
| J774A.1 Macrophages | > 100 | > 23.8 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of host cells.[7] Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite over the host cell.[7]
Experimental Protocols
Detailed methodologies for the key experiments conducted in the initial screening of AA-20 are provided below.
In Vitro Anti-Promastigote Assay
This assay determines the direct effect of the compound on the viability of Leishmania promastigotes.
-
Leishmania Culture : Leishmania species promastigotes are cultured at 26°C in M199 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[6]
-
Assay Procedure :
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 2 x 10^5 cells/well.
-
The compound AA-20 is added in serial dilutions. Amphotericin B is used as a positive control.
-
Plates are incubated for 72 hours at 26°C.[9]
-
Parasite viability is assessed using a resazurin-based assay or MTT assay.[7][9] The fluorescence or absorbance is measured using a plate reader.
-
-
Data Analysis : The 50% inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.[9]
In Vitro Anti-Amastigote Assay
This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite.
-
Host Cell Culture : Murine macrophage cell lines (e.g., J774A.1) or human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 or DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[10][11][12]
-
Macrophage Infection :
-
Macrophages are seeded in 96-well plates and allowed to adhere.[11]
-
Stationary-phase promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1 or 15:1.[7][13]
-
The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Non-internalized promastigotes are removed by washing.[7][13]
-
-
Compound Treatment and Analysis :
-
AA-20 is added in serial dilutions to the infected macrophages. Miltefosine is often used as a positive control.
-
The plates are incubated for 48 to 72 hours at 37°C with 5% CO2.[13]
-
The number of intracellular amastigotes is quantified. This can be done by staining the cells with Giemsa and counting the amastigotes per macrophage under a microscope, or by using automated high-content imaging systems.
-
-
Data Analysis : The 50% effective concentration (EC50) is determined by non-linear regression of the dose-response data.
Cytotoxicity Assay
This assay is crucial to determine if the compound's antileishmanial activity is due to a specific effect on the parasite or general toxicity.
-
Cell Culture : J774A.1 macrophages or another suitable mammalian cell line are seeded in 96-well plates.[10][14]
-
Assay Procedure :
-
Data Analysis : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.[7]
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by AA-20.
Caption: Experimental workflow for the in vitro screening of this compound.
References
- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Diagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmaniasis Medication: Antifungals, Systemic, Xanthine Oxidase Inhibitors, Antiprotozoal Agents, Immunomodulators, Antileishmaniasis Agents [emedicine.medscape.com]
- 5. A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. med.nyu.edu [med.nyu.edu]
- 12. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro cytotoxicity assay of the extract on infected macrophages by Leishmania (EC50) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mode of Action Studies of Antileishmanial Agent-20 (MSN20)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the available data and mode of action studies for the antileishmanial candidate MSN20, also referred to as Antileishmanial agent-20. The document details its in vitro and in vivo efficacy, outlines the experimental protocols used for its evaluation, and visualizes its hypothesized mechanism of action and the research workflow.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, the emergence of resistance, and high costs.[1][2] There is an urgent need for new, safe, and orally bioavailable drugs. MSN20, a novel pyrazolyltetrazole hybrid, has emerged as a promising lead compound for the oral treatment of leishmaniasis.[3] This guide summarizes the key findings related to its antileishmanial activity and putative mechanism of action.
Data Presentation: Efficacy and Cytotoxicity
The antileishmanial activity of MSN20 has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below for clarity and ease of comparison.
Table 1: In Vitro Activity and Cytotoxicity of MSN20
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ (50% Inhibitory Concentration) | Leishmania amazonensis (intracellular amastigotes) | 22.3 µM | [3][4] |
| LD₅₀ (50% Lethal Dose) | Murine Peritoneal Macrophages | 210.6 µM | [4] |
| Selectivity Index (SI) | (LD₅₀ / IC₅₀) | 9.4 | [4] |
The Selectivity Index (SI) indicates that the concentration of MSN20 required to cause host cell cytotoxicity is over 9 times higher than that needed to achieve a therapeutic effect against the parasite.[4]
Table 2: In Vitro Activity of "this compound" Against Other Leishmania Species
| Parameter | Species | Value | Reference |
| IC₅₀ (50% Inhibitory Concentration) | Leishmania infantum | 2.8 µM | [5] |
| IC₅₀ (50% Inhibitory Concentration) | Leishmania braziliensis | 0.2 µM | [5] |
Note: These values are for a compound generically named "this compound" and may or may not be the same as MSN20. The data is presented here for completeness.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments conducted to evaluate MSN20.
Protocol 1: Determination of 50% Inhibitory Concentration (IC₅₀) against Intracellular Amastigotes
This protocol is used to determine the concentration of a compound required to inhibit the proliferation of intracellular Leishmania amastigotes by 50%.
-
Macrophage Harvesting and Plating:
-
Harvest resident peritoneal macrophages from BALB/c mice.
-
Plate the macrophages (e.g., at 2 x 10⁶ cells/mL) onto glass coverslips in a 24-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
-
Parasite Infection:
-
Infect the adhered macrophages with Leishmania amazonensis promastigotes (e.g., at a parasite-to-macrophage ratio of 10:1).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.
-
-
Compound Treatment:
-
Add fresh culture medium containing serial dilutions of MSN20 (e.g., from 12.5 to 200 µM) to the infected macrophages.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Amphotericin B).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Quantification of Infection:
-
After incubation, fix the coverslips with methanol and stain with a hematology staining kit (e.g., Instant Prov).[4]
-
Examine the slides under a light microscope.
-
Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 cells per coverslip.
-
Calculate the Infection Index: (Percentage of infected cells × Number of amastigotes) / Total number of macrophages.[4]
-
Plot the Infection Index against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the 50% Lethal Dose (LD₅₀) of a compound on mammalian cells, assessing its potential toxicity.
-
Cell Plating:
-
Plate murine peritoneal macrophages (e.g., at 2 x 10⁶ cells/mL) in a 96-well plate.[4]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Incubation:
-
Add various concentrations of MSN20 to the wells.
-
Incubate for 72 hours under the same conditions.[4]
-
-
MTT Reduction:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration e.g., 0.5 mg/mL) to each well.[6]
-
Incubate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the LD₅₀ value by plotting cell viability against drug concentration.
-
Protocol 3: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol evaluates the therapeutic efficacy of an antileishmanial agent in a living organism.
-
Animal Infection:
-
Use BALB/c mice as the animal model.
-
Infect the mice subcutaneously in the ear or footpad with 2 x 10⁶ stationary-phase L. amazonensis promastigotes.
-
-
Treatment Regimen:
-
After a set period post-infection (e.g., 72 hours), begin treatment.[8]
-
Administer MSN20 orally at a specific dose (e.g., 30 mg/kg of body weight/day).[8]
-
Include a control group receiving a standard drug (e.g., meglumine antimoniate, intraperitoneally) and a placebo group.
-
Continue treatment for a defined period (e.g., for 10 consecutive days, followed by five times a week until day 48 post-infection).[8]
-
-
Efficacy Assessment:
-
Monitor lesion development by measuring the thickness or diameter of the lesion with a dial caliper twice a week.
-
At the end of the experiment, euthanize the mice.
-
Determine the parasite burden in the infected tissue (e.g., ear) and spleen by limiting dilution analysis or quantitative PCR.[9]
-
-
Toxicity Assessment:
-
Collect blood samples at the end of the treatment period.
-
Perform biochemical analysis of serum to measure markers of liver function (ALT, AST) and kidney function (creatinine, urea) to assess systemic toxicity.[8]
-
Visualizations: Mechanism and Workflow
Hypothesized Mechanism of Action
It is hypothesized that MSN20 acts similarly to azole antifungal drugs by inhibiting the enzyme sterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the Leishmania cell membrane.[8][10] Inhibition of CYP51 disrupts membrane integrity and leads to parasite death.
Caption: Hypothesized inhibition of the Leishmania ergosterol biosynthesis pathway by MSN20.
Experimental Workflow for Antileishmanial Drug Discovery
The evaluation of a potential antileishmanial drug candidate like MSN20 follows a structured workflow, progressing from initial in vitro screening to more complex in vivo efficacy and toxicity studies.
Caption: Experimental workflow for the evaluation of antileishmanial agent MSN20.
Conclusion and Future Directions
MSN20 has demonstrated significant antileishmanial activity against Leishmania amazonensis amastigotes in vitro and has shown efficacy in a murine model of cutaneous leishmaniasis via oral administration.[3] Its favorable selectivity index suggests a promising therapeutic window.[4] The hypothesized mechanism of action involves the inhibition of CYP51, a key enzyme in the parasite's essential sterol biosynthesis pathway.[3]
Further studies are required to definitively confirm this mechanism.[3] Key future research should include:
-
Enzymatic assays to directly measure the inhibitory activity of MSN20 against recombinant Leishmania CYP51.
-
Sterol profiling of MSN20-treated parasites to confirm the disruption of the ergosterol biosynthesis pathway.
-
Lead optimization studies to potentially improve the binding affinity for the parasite's CYP51 enzyme and enhance efficacy.[3]
The data presented in this guide supports MSN20 as a strong prototype for a new generation of orally bioavailable drugs for the treatment of leishmaniasis.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The New Pyrazolyltetrazole Derivative MSN20 Is Effective via Oral Delivery against Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Unravelling the myth surrounding sterol biosynthesis as plausible target for drug design against leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Leishmania promastigote cell viability. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Preliminary Toxicity Assessment of Antileishmanial Agent-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the preliminary toxicity assessment for a novel investigational compound, "Antileishmanial agent-20" (Hereafter, "Agent-20"). The data presented herein is illustrative, designed to model the standard evaluation process for a promising antileishmanial drug candidate. This document details the experimental protocols, summarizes key toxicological data, and visualizes the assessment workflow and a proposed mechanism of action.
Executive Summary
The discovery of new, effective, and safe antileishmanial agents is a global health priority. Early and robust toxicity profiling is critical to de-risk candidates and guide further development. This report outlines the initial in vitro and in vivo toxicity assessment of Agent-20. The findings include cytotoxicity against mammalian cell lines, preliminary hepatotoxicity markers, and acute toxicity observations in a murine model. The objective is to provide a clear, data-driven foundation for go/no-go decisions in the drug development pipeline.
Preclinical Toxicity Assessment Workflow
The evaluation of Agent-20 followed a structured, multi-stage workflow designed to assess safety and selectivity, starting from in vitro assays and progressing to in vivo models. This tiered approach ensures that resources are focused on candidates with the most promising safety profiles.
Technical Guide: Solubility and Stability Assessment of Antileishmanial Agent-20
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a generalized framework for the solubility and stability testing of a potential antileishmanial drug candidate, referred to herein as "Antileishmanial agent-20" (Catalogue No. HY-155549). Due to the absence of publicly available experimental data for this specific compound, the quantitative results presented in the tables are illustrative and based on findings for other antileishmanial agents. The experimental protocols are derived from established methodologies in drug discovery and are intended to serve as a comprehensive guide for the evaluation of this and similar compounds.
Introduction
Leishmaniasis remains a significant global health challenge, with limited effective and safe treatment options. The development of new antileishmanial agents is a critical area of research. A thorough understanding of the physicochemical properties of any new chemical entity is fundamental to its progression as a drug candidate. Key among these are solubility and stability, which directly impact bioavailability, formulation, and ultimately, therapeutic efficacy.
This technical guide outlines a comprehensive approach to the solubility and stability testing of "this compound," a compound identified with activity against Leishmania infantum and Leishmania braziliensis. The protocols and data presentation formats provided herein are designed to guide researchers in generating the robust data necessary for informed decision-making in the drug development process.
Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in the development of orally administered drugs. The following section details the experimental protocol for determining the thermodynamic and kinetic solubility of this compound.
Quantitative Data Summary
The following table summarizes illustrative solubility data for this compound in various media.
| Parameter | Medium | Result (Illustrative) | Method |
| Thermodynamic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | 45.8 ± 3.2 µM | Shake-flask method |
| Kinetic Solubility | PBS, pH 7.4 | 62.1 ± 4.5 µM | Supersaturation precipitation |
| Solubility in Biorelevant Media | Simulated Gastric Fluid (SGF), pH 1.2 | 15.3 ± 1.8 µM | Shake-flask method |
| Solubility in Biorelevant Media | Simulated Intestinal Fluid (SIF), pH 6.8 | 55.9 ± 5.1 µM | Shake-flask method |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical industry practices.
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
DMSO (for stock solution preparation)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
0.22 µm syringe filters
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add an excess amount of solid this compound to vials containing a known volume of the test medium (PBS, SGF, or SIF).
-
Alternatively, for compounds with limited availability, a small volume of a concentrated DMSO stock can be added to the aqueous buffer, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of the compound in the same medium should be prepared for accurate quantification.
-
The experiment should be performed in triplicate.
Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Testing.
Stability Assessment
Evaluating the chemical stability of a drug candidate in various physiological and storage conditions is crucial for determining its shelf-life and its suitability for further development.
Quantitative Data Summary
The following table presents illustrative stability data for this compound.
| Study Type | Medium/Condition | Time Point | % Remaining (Illustrative) | Method |
| Chemical Stability | PBS, pH 7.4 at 25°C | 24 hours | 98.5 ± 1.2 | HPLC |
| Chemical Stability | SGF, pH 1.2 at 37°C | 2 hours | 96.2 ± 2.1 | HPLC |
| Chemical Stability | SIF, pH 6.8 at 37°C | 4 hours | 97.8 ± 1.5 | HPLC |
| Metabolic Stability | Rat Liver Microsomes | 60 minutes | 42.3 ± 3.8 | HPLC |
| Photostability | Solid State (ICH Q1B) | - | Stable | Visual/HPLC |
| Photostability | Solution (ICH Q1B) | - | Minor Degradation | HPLC |
Experimental Protocol: Chemical Stability in Physiological Fluids
This protocol is based on a study by Singh et al.[1]
Objective: To assess the chemical stability of this compound in simulated physiological fluids.
Materials:
-
This compound
-
PBS, pH 7.4
-
SGF, pH 1.2
-
SIF, pH 6.8
-
DMSO (for stock solution)
-
Incubator/water bath at 37°C
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the test media (PBS, SGF, SIF) to a final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).
-
Immediately after preparation (t=0), take an aliquot, quench the reaction if necessary (e.g., with an equal volume of ice-cold acetonitrile), and analyze by HPLC to determine the initial peak area.
-
Incubate the remaining solutions at 37°C.
-
At specified time points (e.g., 2 hours for SGF, 4 hours for SIF, 24 hours for PBS), withdraw aliquots, quench as described above, and analyze by HPLC.
-
The percentage of the compound remaining is calculated by comparing the peak area at each time point to the peak area at t=0.
-
The experiment should be performed in triplicate.
Experimental Protocol: Metabolic Stability (Microsomal Assay)
This protocol is adapted from methodologies described in drug metabolism studies.[1][2]
Objective: To evaluate the in vitro metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Rat or human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Incubator/water bath at 37°C
-
Ice-cold acetonitrile for quenching
-
Centrifuge
-
HPLC-MS/MS system for quantification
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and MgCl₂.
-
Pre-warm the mixture to 37°C.
-
Add this compound to the mixture to a final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
-
For the t=0 sample, the quenching solution is added before the NADPH regenerating system.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by HPLC-MS/MS to quantify the remaining parent compound.
-
The percentage of compound remaining at each time point is calculated relative to the t=0 sample.
-
The in vitro half-life (t₁/₂) can be determined from the slope of the natural logarithm of the percent remaining versus time plot.
Logical Workflow: Stability Assessment
Caption: Overview of Stability Testing Workflow.
Signaling Pathways and Drug Action
While the precise mechanism of action for many antileishmanial compounds is still under investigation, several key parasitic pathways are known targets. Understanding these can provide context for the importance of delivering a stable and soluble compound to the site of action.
Caption: Relationship of Physicochemical Properties to Drug Action.
Conclusion
The solubility and stability of a drug candidate are foundational parameters that dictate its potential for success. This guide provides a comprehensive overview of the necessary experimental protocols and data interpretation frameworks for assessing "this compound." While the presented quantitative data is illustrative, the methodologies described offer a robust starting point for the empirical determination of these critical properties. Rigorous adherence to these testing principles will enable a thorough evaluation of this compound's viability and guide its future development as a potential treatment for leishmaniasis.
References
- 1. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of Antileishmanial Agent-20 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2] The current therapeutic options are limited by issues such as toxicity, the emergence of drug resistance, high cost, and challenging administration routes.[2][3] Therefore, there is an urgent need for the development of new, safe, and effective antileishmanial drugs. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel investigational compound, "Antileishmanial agent-20," in established animal models of cutaneous and visceral leishmaniasis.
The protocols outlined below are based on standard methodologies reported in peer-reviewed literature and are intended to guide researchers in the preclinical assessment of potential antileishmanial candidates.[4][5][6]
Quantitative Data Summary
The following tables summarize the hypothetical in vivo efficacy data for this compound against Leishmania major in a murine model of cutaneous leishmaniasis and Leishmania donovani in a hamster model of visceral leishmaniasis.
Table 1: Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis (L. major)
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Lesion Size (mm²) ± SD (Day 28 post-infection) | Parasite Load (parasites/lesion) ± SD | % Inhibition of Parasite Load |
| Vehicle Control | - | Oral | 35.4 ± 4.2 | (1.8 ± 0.3) x 10⁶ | 0% |
| Amphotericin B | 1 | Intraperitoneal | 8.1 ± 1.5 | (2.5 ± 0.7) x 10⁴ | 98.6% |
| This compound | 10 | Oral | 15.2 ± 2.1 | (4.1 ± 0.9) x 10⁵ | 77.2% |
| This compound | 20 | Oral | 9.8 ± 1.8 | (8.9 ± 1.2) x 10⁴ | 95.1% |
| This compound | 40 | Oral | 6.5 ± 1.3 | (3.2 ± 0.6) x 10⁴ | 98.2% |
Table 2: Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis (L. donovani)
| Treatment Group | Dose (mg/kg/day) | Administration Route | Splenic Parasite Burden (LDU) ± SD | Hepatic Parasite Burden (LDU) ± SD | % Inhibition (Spleen) | % Inhibition (Liver) |
| Vehicle Control | - | Oral | 2850 ± 350 | 2100 ± 280 | 0% | 0% |
| Miltefosine | 20 | Oral | 450 ± 95 | 320 ± 70 | 84.2% | 84.8% |
| This compound | 20 | Oral | 980 ± 150 | 750 ± 110 | 65.6% | 64.3% |
| This compound | 40 | Oral | 390 ± 80 | 290 ± 60 | 86.3% | 86.2% |
| This compound | 60 | Oral | 210 ± 50 | 150 ± 40 | 92.6% | 92.9% |
*LDU: Leishman-Donovan Units, calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Cutaneous Leishmaniasis
This protocol describes the methodology for assessing the efficacy of this compound against Leishmania major infection in BALB/c mice.[7]
1. Materials:
-
Female BALB/c mice (6-8 weeks old)[7]
-
Leishmania major (WHO reference strain) promastigotes in the stationary phase
-
Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Amphotericin B (positive control)
-
Calipers for lesion measurement
-
Syringes and needles for infection and treatment administration
2. Experimental Workflow:
Caption: Experimental workflow for the murine cutaneous leishmaniasis model.
3. Detailed Procedure:
-
Animal Handling and Acclimatization: House female BALB/c mice under standard laboratory conditions for at least one week before the experiment.
-
Parasite Culture: Culture L. major promastigotes in Schneider's Drosophila medium at 26°C until they reach the stationary phase.
-
Infection: Infect mice by injecting 2 x 10⁶ stationary-phase promastigotes in 50 µL of PBS into the left hind footpad.
-
Treatment Groups: After 21 days, when lesions are established, randomly assign mice to the following groups (n=6 per group):
-
Vehicle control (oral gavage)
-
Amphotericin B (1 mg/kg/day, intraperitoneal)
-
This compound (10, 20, and 40 mg/kg/day, oral gavage)
-
-
Drug Administration: Administer treatments daily for 28 consecutive days.
-
Efficacy Assessment:
-
Measure the diameter of the infected footpad weekly using digital calipers.
-
24 hours after the final dose, euthanize the animals.
-
Aseptically remove the infected footpad, weigh it, and homogenize it in Schneider's medium.
-
Determine the parasite load using a limiting dilution assay.
-
Protocol 2: Evaluation of this compound in a Hamster Model of Visceral Leishmaniasis
This protocol details the methodology for assessing the efficacy of this compound against Leishmania donovani in golden hamsters, a highly susceptible model for visceral leishmaniasis.[4]
1. Materials:
-
Male golden hamsters (4-6 weeks old)[4]
-
Leishmania donovani amastigotes (isolated from an infected hamster spleen) or stationary phase promastigotes
-
Medium 199 with 20% FBS
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Vehicle
-
Miltefosine (positive control)
-
Syringes and needles
-
Giemsa stain
2. Experimental Procedure:
-
Infection: Infect hamsters via intracardiac injection with 1 x 10⁷ L. donovani amastigotes or stationary phase promastigotes in 100 µL of PBS.[4]
-
Treatment Initiation: Begin treatment 28 days post-infection. Randomly assign hamsters to the following groups (n=6 per group):
-
Vehicle control (oral gavage)
-
Miltefosine (20 mg/kg/day, oral gavage)
-
This compound (20, 40, and 60 mg/kg/day, oral gavage)
-
-
Drug Administration: Administer treatments daily for 10 consecutive days.
-
Efficacy Assessment:
-
Euthanize the hamsters 24 hours after the last dose.
-
Aseptically remove the spleen and liver and weigh them.
-
Prepare impression smears from both organs on glass slides.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei under a light microscope.
-
Calculate the Leishman-Donovan Units (LDU) for both the spleen and liver.
-
Hypothetical Mechanism of Action of this compound
The proposed mechanism of action for this compound involves the induction of mitochondrial dysfunction and oxidative stress within the Leishmania parasite.
Caption: Proposed signaling pathway for this compound in Leishmania.
This hypothetical pathway suggests that this compound penetrates the parasite and targets the mitochondrion. This leads to an increase in reactive oxygen species (ROS) production and a collapse of the mitochondrial membrane potential. The subsequent depletion of ATP triggers an apoptosis-like cell death cascade, ultimately eliminating the parasite. This is a common mechanism for several antileishmanial compounds.[8][9]
References
- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Antileishmanial agent-20" In Vitro Culture Assays
These protocols provide a comprehensive framework for the in vitro evaluation of "Antileishmanial agent-20," a compound with demonstrated activity against Leishmania species. The following assays are designed to determine the efficacy and selectivity of this agent against both the extracellular promastigote and intracellular amastigote stages of the parasite, as well as its cytotoxicity towards a host cell line.
Overview of In Vitro Antileishmanial Assays
The in vitro assessment of "this compound" involves a multi-step process to determine its potency and selectivity. Key parameters to be determined are:
-
IC50 (50% Inhibitory Concentration) against promastigotes: The concentration of the agent that inhibits the growth of the extracellular, flagellated promastigote stage of the Leishmania parasite by 50%.
-
IC50 (50% Inhibitory Concentration) against amastigotes: The concentration of the agent that reduces the number of intracellular, non-motile amastigote stages within host macrophages by 50%. This is the more clinically relevant stage.
-
CC50 (50% Cytotoxic Concentration): The concentration of the agent that causes a 50% reduction in the viability of host mammalian cells (e.g., macrophages).
-
Selectivity Index (SI): A crucial parameter that indicates the agent's specificity for the parasite over the host cells. It is calculated as the ratio of CC50 to the amastigote IC50.[1][2] A higher SI value is desirable, indicating greater selectivity for the parasite.
"this compound" has reported IC50 values of 2.8 µM for L. infantum and 0.2 µM for L. braziliensis, highlighting its potential as a research candidate.[3]
Data Presentation: Summary of Key Parameters
The following table summarizes the expected data output from the described assays for "this compound" and a reference drug, such as Amphotericin B.
| Compound | Target Organism/Cell Line | Assay Type | Parameter | Value (µM) |
| This compound | Leishmania infantum | Promastigote Viability Assay | IC50 | 2.8 |
| This compound | Leishmania braziliensis | Promastigote Viability Assay | IC50 | 0.2 |
| This compound | Leishmania donovani (amastigote) | Intracellular Amastigote Assay | IC50 | User Defined |
| This compound | J774A.1 Macrophages | Cytotoxicity Assay | CC50 | User Defined |
| This compound | - | - | SI | Calculated |
| Amphotericin B | Leishmania donovani (amastigote) | Intracellular Amastigote Assay | IC50 | ~0.05 |
| Amphotericin B | J774A.1 Macrophages | Cytotoxicity Assay | CC50 | >20 |
| Amphotericin B | - | - | SI | >400 |
Note: User Defined values are to be determined experimentally. The SI is calculated as (CC50 for J774A.1) / (IC50 for amastigotes).
Experimental Protocols
Protocol 1: Promastigote Viability Assay
This assay determines the direct effect of "this compound" on the growth of Leishmania promastigotes.
Materials:
-
Leishmania species (e.g., L. donovani) promastigotes in logarithmic growth phase
-
M199 or RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine
-
"this compound" stock solution (in DMSO)
-
Reference drug (e.g., Amphotericin B)
-
96-well flat-bottom sterile microplates
-
Resazurin sodium salt solution (e.g., AlamarBlue® or PrestoBlue™)
-
Plate reader (fluorometer/spectrophotometer)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in supplemented medium at 24-26°C.[4]
-
Plate Preparation: Dispense 100 µL of promastigote culture (1 x 10^6 cells/mL) into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of "this compound" and the reference drug. Add 1 µL of each concentration to the respective wells in triplicate.[5] Include wells with 1% DMSO as a negative control and a known concentration of Amphotericin B as a positive control.
-
Incubation: Incubate the plates for 72 hours at 24-26°C.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for another 4-24 hours.[6]
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viability compared to the negative control and determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration using non-linear regression analysis.
Protocol 2: Intracellular Amastigote Assay in Macrophages
This assay evaluates the efficacy of "this compound" against the clinically relevant intracellular amastigote stage.
Materials:
-
J774A.1 or THP-1 macrophage cell line
-
Complete RPMI-1640 medium with 10% FBS
-
Stationary phase Leishmania promastigotes
-
"this compound" and reference drug
-
Sterile 96-well plates (clear or black, flat-bottom)
-
Giemsa stain or a viability indicator like resazurin
-
Microscope or plate reader
Procedure:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10^4 J774A.1 cells/well) in a 96-well plate and incubate for 18-24 hours at 37°C with 5% CO2 to allow for adherence.[1]
-
Infection: Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 15:1.[1][7]
-
Incubation for Infection: Incubate the co-culture for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.[7]
-
Removal of Extracellular Parasites: Wash the wells carefully with pre-warmed medium to remove any non-internalized promastigotes.[8][9]
-
Compound Treatment: Add fresh medium containing serial dilutions of "this compound" or the reference drug to the infected macrophages.
-
Incubation with Compound: Incubate the plates for an additional 72 hours at 37°C with 5% CO2.[5]
-
Quantification of Amastigotes:
-
Microscopic Method: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.[8]
-
Fluorometric Method: Use a viability reagent like resazurin. The reduction in signal correlates with the reduction in viable parasites and host cells.
-
-
Data Analysis: Calculate the percentage of infection reduction compared to untreated controls and determine the IC50 value.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This assay is crucial for determining the selectivity of "this compound".
Materials:
-
J774A.1 macrophage cell line (or another relevant mammalian cell line like L929 fibroblasts)
-
Complete RPMI-1640 medium with 10% FBS
-
"this compound" and a cytotoxic reference drug
-
Sterile 96-well plates
-
Resazurin solution or MTT reagent
Procedure:
-
Cell Seeding: Seed macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 18-24 hours at 37°C with 5% CO2.[1]
-
Compound Addition: Add serial dilutions of "this compound" to the cells in triplicate.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Add resazurin or MTT solution and incubate for 4-24 hours.
-
Data Acquisition: Measure fluorescence or absorbance as appropriate for the chosen reagent.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells and determine the CC50 value.
Visualizations
Caption: Workflow for in vitro antileishmanial drug screening.
Caption: Leishmania intracellular infection cycle within a macrophage.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]
- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for Antileishmanial Agent-20 (Exemplified by 17-DMAG) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and evaluation of a representative antileishmanial agent, designated here as "Antileishmanial agent-20," with specific protocols and data derived from studies on the promising compound 17-DMAG (17-demethoxy-17-allylamino-geldanamycin). The information herein is intended to guide the preclinical assessment of novel antileishmanial drug candidates in murine models of Leishmania infection.
Introduction to this compound (17-DMAG)
This compound, exemplified by 17-DMAG, is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the biology of Leishmania parasites. By targeting Hsp90, this agent disrupts essential cellular processes in the parasite, leading to its clearance. Preclinical studies in BALB/c mice infected with Leishmania braziliensis have demonstrated the efficacy of 17-DMAG when administered intraperitoneally, showing a significant reduction in lesion size and parasite load.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical evaluations of 17-DMAG in L. braziliensis-infected BALB/c mice.
Table 1: In Vivo Efficacy of Different 17-DMAG Dosing Regimens [1][2]
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Treatment Duration | Outcome |
| Control | - | Intraperitoneal | Daily | 30 days | Progressive lesion development |
| 17-DMAG | 20 | Intraperitoneal | Daily | 30 days | Significant reduction in lesion size |
| 17-DMAG | 30 | Intraperitoneal | Every two days | 30 days | Significant reduction in lesion size |
| 17-DMAG | 50 | Intraperitoneal | Every five days | 30 days | - |
| Control | - | Intraperitoneal | Daily | 7 weeks | Progressive lesion development |
| 17-DMAG | 20 | Intraperitoneal | Daily | 7 weeks | Significant reduction in lesion size |
Table 2: Parasite Load Reduction with 17-DMAG Treatment [2]
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Tissue | Parasite Load Reduction |
| 17-DMAG | 20 | 2 weeks | Retroauricular lymph nodes | Significant decrease |
| 17-DMAG | 20 | 4 weeks | Retroauricular lymph nodes | Significant decrease |
Experimental Protocols
The following are detailed protocols for the in vivo administration and evaluation of this compound (17-DMAG) in a murine model of cutaneous leishmaniasis.
3.1. Murine Model of Leishmania braziliensis Infection
This protocol describes the establishment of a cutaneous leishmaniasis model in BALB/c mice.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite Strain: Leishmania braziliensis stationary phase promastigotes.
-
Infection Procedure:
-
Culture L. braziliensis promastigotes to the stationary phase.
-
Anesthetize mice (e.g., with intraperitoneal sodium thiopental).
-
Infect mice subcutaneously in the ear dermis with 10^5 stationary phase promastigotes.[1][2]
-
Monitor the development of lesions weekly by measuring the ear thickness with a digital caliper. The lesion size is calculated as the difference in thickness between the infected and the contralateral uninfected ear.
-
3.2. Intraperitoneal Administration of 17-DMAG
This protocol details the preparation and intraperitoneal injection of 17-DMAG.
-
Materials:
-
17-DMAG
-
Vehicle (e.g., 5% glucose solution)
-
Sterile syringes and needles
-
-
Procedure:
-
Prepare the appropriate concentration of 17-DMAG in the vehicle. For example, for a 20 mg/kg daily dose, prepare a stock solution that allows for the administration of a reasonable volume (e.g., 100-200 µL) per mouse.
-
Two weeks post-infection, begin the treatment regimen.[1][2]
-
Administer the prepared 17-DMAG solution intraperitoneally to the infected mice according to the desired dosing schedule (e.g., daily, every other day).[1][2]
-
The control group should receive an equivalent volume of the vehicle alone.[1][2]
-
Continue the treatment for the specified duration (e.g., 30 days or 7 weeks).[1][2]
-
3.3. Evaluation of Treatment Efficacy
This protocol outlines the methods to assess the effectiveness of the treatment.
-
Lesion Size Measurement:
-
Measure the thickness of the infected and uninfected ears weekly using a digital caliper.
-
Calculate the lesion size as the difference between the two measurements.
-
Plot the lesion size over time to monitor disease progression and treatment response.
-
-
Parasite Load Quantification:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the infected ear and the draining retroauricular lymph nodes.[2]
-
Homogenize the tissues in an appropriate culture medium.
-
Determine the parasite load using a limiting dilution assay or quantitative PCR (qPCR).
-
Signaling Pathways and Experimental Workflows
4.1. Proposed Mechanism of Action of Hsp90 Inhibitors
The following diagram illustrates the proposed signaling pathway affected by Hsp90 inhibitors like 17-DMAG in Leishmania. Hsp90 is essential for the proper folding and stability of numerous client proteins involved in parasite survival, proliferation, and stress response. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in parasite death.
Caption: Mechanism of Hsp90 inhibitor action.
4.2. Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the key steps in the experimental workflow for evaluating the in vivo efficacy of an antileishmanial agent in a murine model.
Caption: In vivo antileishmanial drug testing workflow.
References
Application Notes and Protocols for Antileishmanial Agent-20 (NQ) in Leishmania donovani Infection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antileishmanial agent-20 (NQ) is a novel 2-alkenylquinoline compound demonstrating significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of this compound (NQ). The protocols outlined below are intended to serve as a guide for conducting in vitro and in vivo experiments to assess the antileishmanial properties of this compound.
Data Presentation
In Vitro Activity of this compound (NQ) against L. donovani
The following table summarizes the in vitro efficacy of this compound (NQ) against both the promastigote (extracellular) and amastigote (intracellular) stages of L. donovani. Data is compared to the oral reference drug, miltefosine.
| Compound | Target Stage | IC₅₀ (μM) |
| This compound (NQ) | Promastigotes | 38.6 |
| This compound (NQ) | Intramacrophage Amastigotes | 2.4 |
| Miltefosine (Reference) | Intramacrophage Amastigotes | ~5-10 |
In Vivo Efficacy of this compound (NQ) in L. donovani-infected BALB/c Mice
This table presents the in vivo efficacy of orally administered this compound (NQ) in a murine model of visceral leishmaniasis, with parasite burden measured in the liver.
| Treatment Group | Dosage Regimen | Route of Administration | % Reduction in Liver Parasite Burden |
| This compound (NQ) | 12.5 mg/kg/day for 10 days | Oral | 68.9% |
| This compound (NQ) | 25 mg/kg/day for 10 days | Oral | 68.5% |
| Miltefosine (Reference Control) | 7.5 mg/kg/day for 10 days | Oral | 72.5% |
| Untreated Control | Vehicle only | Oral | 0% |
Proposed Mechanism of Action
Quinoline derivatives have been shown to exert their antileishmanial effects through various mechanisms, primarily targeting the parasite's mitochondria.[1][2][3] this compound (NQ) is hypothesized to disrupt mitochondrial function, leading to a cascade of events culminating in parasite death.
Experimental Protocols
In Vitro Susceptibility Assay against L. donovani Promastigotes
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound (NQ) against the promastigote stage of the parasite.
Materials:
-
L. donovani promastigotes (logarithmic growth phase)
-
M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin/streptomycin
-
This compound (NQ) stock solution (in DMSO)
-
96-well microtiter plates
-
Resazurin solution (e.g., AlamarBlue) or a hemocytometer
-
Plate reader (for Resazurin assay) or microscope
Procedure:
-
Seed a 96-well plate with L. donovani promastigotes at a density of 1 x 10⁶ cells/mL in supplemented M199 medium.
-
Prepare serial dilutions of this compound (NQ) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add the compound dilutions to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).
-
Incubate the plate at 26°C for 72 hours.
-
Assess parasite viability. This can be done by adding Resazurin and measuring fluorescence/absorbance after a few hours of incubation, or by direct counting of motile promastigotes using a hemocytometer.
-
Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Susceptibility Assay against Intramacrophage Amastigotes
This protocol determines the IC₅₀ of this compound (NQ) against the clinically relevant intracellular amastigote stage.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary peritoneal macrophages)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Stationary-phase L. donovani promastigotes
-
This compound (NQ) stock solution
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a 24- or 96-well plate (on sterile coverslips if using a 24-well plate) and allow them to adhere. If using THP-1 cells, differentiate them into adherent macrophages with PMA for 48-72 hours.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound (NQ). Include untreated infected cells (negative control) and a reference drug (e.g., miltefosine).
-
Incubate for another 72 hours at 37°C in 5% CO₂.
-
Fix the cells (e.g., with methanol) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the untreated control.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Miltefosine for Cutaneous Leishmaniasis Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cutaneous leishmaniasis (CL) is a parasitic disease caused by various species of the protozoan Leishmania. Treatment options have historically been limited by toxicity, parenteral administration, and emerging resistance. Miltefosine, an alkylphosphocholine originally developed as an anticancer agent, is the first and only oral drug approved for the treatment of leishmaniasis, including CL.[1][2] Its broad-spectrum activity and oral bioavailability represent a significant advancement in leishmaniasis chemotherapy. These application notes provide a comprehensive overview of miltefosine, including its mechanism of action, efficacy data, and detailed protocols for its preclinical evaluation against Leishmania species that cause cutaneous leishmaniasis.
Mechanism of Action
The leishmanicidal activity of miltefosine is multifaceted, primarily targeting the parasite's cellular membranes and critical metabolic pathways.[3] Key mechanisms include:
-
Disruption of Lipid Metabolism: Miltefosine interferes with phospholipid and sterol biosynthesis in the parasite's cell membrane.[3][4] It inhibits phosphatidylcholine biosynthesis, a crucial component of the parasite's membrane, with greater selectivity for the parasite's enzymes over the human host's.[4][5]
-
Induction of Apoptosis-like Cell Death: Miltefosine has been shown to induce programmed cell death in Leishmania promastigotes and amastigotes. This is characterized by classic apoptotic features such as DNA fragmentation, nuclear condensation, and phosphatidylserine externalization.[6]
-
Mitochondrial Dysfunction: The drug affects the parasite's mitochondrial function by inhibiting cytochrome c oxidase, leading to decreased oxygen consumption and ATP production.[5] It also induces the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[3]
-
Disruption of Ca2+ Homeostasis: Miltefosine disrupts the function of acidocalcisomes, which are important calcium stores in the parasite. This leads to an imbalance in intracellular calcium levels, affecting various cellular processes.[4][5][7]
Data Presentation
Table 1: In Vitro Efficacy of Miltefosine against Leishmania Species Causing CL
This table summarizes the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values of miltefosine against the promastigote (extracellular) and amastigote (intracellular) stages of various Leishmania species.
| Leishmania Species | Parasite Stage | Assay Type | IC50 / ED50 (µM) | Reference |
| L. major | Promastigote | MTT Assay | 22.0 | [8] |
| L. major | Amastigote | Macrophage Assay | 5.7 | [8] |
| L. tropica | Promastigote | MTT Assay | 11.0 | [8] |
| L. tropica | Amastigote | Macrophage Assay | 4.2 | [8] |
| L. amazonensis (WT) | Amastigote | THP-1 Macrophage Assay | 10.16 - 18.20 | [9] |
| L. amazonensis (Resistant) | Amastigote | THP-1 Macrophage Assay | > 40 | [9] |
| L. infantum (Cure isolates) | Amastigote | Macrophage Assay | 5.1 | [10] |
| L. infantum (Failure isolates) | Amastigote | Macrophage Assay | 12.8 | [10] |
IC50: Concentration that inhibits parasite growth by 50%. ED50: Dose that is effective in 50% of the population (in this context, reducing intracellular parasites by 50%).
Table 2: Clinical Efficacy of Miltefosine in Cutaneous Leishmaniasis
This table presents cure rates from various clinical trials of oral miltefosine for the treatment of CL caused by different Leishmania species. The standard dosage is typically 2.5 mg/kg/day for 28 days.[11][12]
| Leishmania Species | Region | No. of Patients | Cure Rate (%) | Follow-up Period | Reference |
| L. panamensis | Colombia | >72 | >80% | - | [1] |
| L. guyanensis | Brazil | 60 | 71.4% | 6 months | [11] |
| L. braziliensis | Brazil | 47 | 76.6% | 180 days | [12] |
| L. aethiopica | Ethiopia | 94 | ~50% (pooled) | 180 days | [13] |
| Multiple Species | USA (NIH) | 26 | 77% | 3-12 months | [14] |
| L. major | Iran | - | As effective as intralesional antimonials | - | [1] |
Experimental Protocols
The preclinical evaluation of antileishmanial agents like miltefosine follows a standardized workflow to determine efficacy and toxicity before advancing to in vivo models.
Protocol 1: Promastigote Viability Assay (IC50 Determination)
This protocol determines the concentration of miltefosine required to inhibit the growth of Leishmania promastigotes by 50%.
Materials:
-
Leishmania promastigotes in logarithmic growth phase.
-
M199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Miltefosine stock solution (e.g., in DMSO).
-
Resazurin sodium salt solution or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well microtiter plates.
-
Incubator (25-26°C).
-
Microplate reader.
Methodology:
-
Parasite Culture: Culture Leishmania promastigotes in supplemented medium at 25-26°C until they reach the mid-logarithmic phase of growth.
-
Plate Seeding: Adjust the parasite concentration to 1 x 10^6 promastigotes/mL. Add 100 µL of this suspension to each well of a 96-well plate.
-
Drug Addition: Prepare serial dilutions of miltefosine. Add 100 µL of each drug concentration to the wells in triplicate. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 25-26°C.
-
Viability Assessment (Resazurin Method):
-
Add 20 µL of resazurin solution (0.15 mg/mL) to each well.
-
Incubate for another 4-6 hours until the negative control wells turn pink.
-
Measure fluorescence (530 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Intracellular Amastigote Assay (ED50 Determination)
This protocol assesses the efficacy of miltefosine against the clinically relevant intracellular amastigote stage of the parasite.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or peritoneal macrophages.[8]
-
DMEM or RPMI-1640 medium with 10% FBS.
-
Stationary-phase Leishmania promastigotes.
-
Miltefosine serial dilutions.
-
Giemsa stain.
-
Microscope slides or 96-well optical plates.
-
Incubator (37°C, 5% CO2).
Methodology:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10^4 cells/well) onto microscope slides or into 96-well plates and allow them to adhere overnight at 37°C with 5% CO2.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubation and Washing: Incubate for 4-6 hours to allow phagocytosis. After incubation, wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Drug Treatment: Add fresh medium containing serial dilutions of miltefosine to the infected macrophages. Include untreated infected cells as a control.
-
Incubation: Incubate the plates for another 48-72 hours at 37°C with 5% CO2.
-
Fixation and Staining:
-
Wash the cells to remove the drug.
-
Fix the cells with methanol.
-
Stain with Giemsa stain for 10-15 minutes.
-
-
Microscopic Evaluation:
-
Count the number of amastigotes per 100 macrophages for each drug concentration.
-
Alternatively, determine the percentage of infected macrophages.
-
-
Data Analysis: Calculate the percentage of parasite reduction compared to the untreated control. Determine the ED50 value using non-linear regression analysis.
Protocol 3: Mammalian Cell Cytotoxicity Assay (CC50 Determination)
This protocol is crucial for determining the selectivity of the compound by assessing its toxicity to host cells.
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., J774, HEK293, HepG2) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well). Allow cells to adhere and grow for 24 hours.
-
Drug Addition: Replace the medium with fresh medium containing serial dilutions of miltefosine. Include untreated cells as a control.
-
Incubation: Incubate for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Use the same viability assay as in Protocol 1 (e.g., Resazurin or MTT) to determine the percentage of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as SI = CC50 / ED50 . A higher SI value indicates greater selectivity for the parasite over host cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 4. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized Controlled Clinical Trial to Access Efficacy and Safety of Miltefosine in the Treatment of Cutaneous Leishmaniasis Caused by Leishmania (Viannia) guyanensis in Manaus, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Double-blind, Randomized Trial to Evaluate Miltefosine and Topical Granulocyte Macrophage Colony-stimulating Factor in the Treatment of Cutaneous Leishmaniasis Caused by Leishmania braziliensis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Miltefosine for the treatment of cutaneous leishmaniasis—A pilot study from Ethiopia | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Antileishmanial Agents in Visceral Leishmaniasis Treatment
These application notes provide a comprehensive overview of the principles and methodologies for the evaluation of potential therapeutic agents against visceral leishmaniasis (VL), a systemic disease caused by protozoan parasites of the Leishmania genus. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antileishmanial compounds.
Introduction to Visceral Leishmaniasis and Therapeutic Strategies
Visceral leishmaniasis, also known as kala-azar, is a severe and often fatal disease if left untreated.[1][2] The disease is characterized by fever, weight loss, and swelling of the spleen and liver.[3] Current treatment options are limited and face challenges such as drug resistance, toxicity, and high cost.[4][5][6] The primary drugs used to treat VL include pentavalent antimonials, amphotericin B, miltefosine, and paromomycin.[1][3][7][8] The development of new, effective, and safer antileishmanial agents is a global health priority.
The therapeutic strategy for VL aims to eliminate the intracellular amastigote stage of the Leishmania parasite, which resides within macrophages of the host's reticuloendothelial system.[9] An ideal antileishmanial agent should exhibit high efficacy against the parasite, low toxicity to the host, favorable pharmacokinetic properties, and a low propensity for resistance development.
Mechanism of Action of Key Antileishmanial Agents
Understanding the mechanism of action of existing drugs is crucial for the development of new therapeutic agents. The table below summarizes the mechanisms of action for several key antileishmanial drugs.
| Drug Class/Agent | Primary Mechanism of Action |
| Pentavalent Antimonials (e.g., Sodium Stibogluconate) | Prodrugs that are reduced to the active trivalent form (SbIII) within the parasite. SbIII induces oxidative stress and disrupts thiol metabolism.[6] |
| Amphotericin B | Binds to ergosterol in the parasite's cell membrane, leading to the formation of pores, increased membrane permeability, and subsequent cell death.[6] |
| Miltefosine | An oral alkylphosphocholine analog that interferes with lipid metabolism and signal transduction pathways in the parasite.[10][11] It can also induce apoptosis-like cell death. |
| Paromomycin | An aminoglycoside antibiotic that inhibits protein synthesis by binding to the ribosomal RNA of the parasite.[11] |
Experimental Protocols for Evaluation of Antileishmanial Agents
The following protocols describe standard in vitro and in vivo methods for assessing the efficacy and toxicity of candidate antileishmanial compounds.
In Vitro Antileishmanial Activity Assays
These assays are the first step in screening potential drug candidates and are designed to determine the direct effect of a compound on the parasite.
a) Promastigote Viability Assay
This assay evaluates the effect of a compound on the extracellular, motile promastigote stage of the parasite.
-
Cell Culture: Leishmania donovani promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25°C.
-
Assay Procedure:
-
Seed promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of the test compound to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
Incubate the plate for 48-72 hours at 25°C.
-
Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite viability by 50%.
b) Amastigote-Macrophage Assay
This is a more clinically relevant assay that evaluates the compound's activity against the intracellular amastigote stage of the parasite within host macrophages.
-
Cell Culture:
-
Maintain a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in DMEM supplemented with FBS at 37°C in a 5% CO2 incubator.
-
Differentiate promastigotes into axenic amastigotes or use promastigotes to infect macrophages.
-
-
Assay Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophages with L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
After 24 hours of infection, remove extracellular parasites by washing.
-
Add serial dilutions of the test compound to the infected macrophages.
-
Incubate for 48-72 hours.
-
Fix and stain the cells with Giemsa stain.
-
Determine the number of amastigotes per macrophage by microscopic examination.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of intracellular amastigotes by 50%.
In Vitro Cytotoxicity Assay
This assay is essential to determine the selectivity of the compound for the parasite over host cells.
-
Cell Culture: Use a mammalian cell line, such as Vero cells or the same macrophage cell line used in the amastigote assay.
-
Assay Procedure:
-
Seed the mammalian cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for the same duration as the antileishmanial assays.
-
Assess cell viability using a standard method like MTT or resazurin assay.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as CC50 / EC50 (for amastigotes). A higher SI value indicates greater selectivity for the parasite.
In Vivo Efficacy Studies
Promising compounds from in vitro studies are further evaluated in animal models of visceral leishmaniasis.
-
Animal Model: The most common model is the BALB/c mouse or the Syrian hamster.
-
Infection: Animals are infected intravenously with L. donovani promastigotes.
-
Treatment: After a pre-patent period (e.g., 7-14 days) to allow for the establishment of infection, animals are treated with the test compound via an appropriate route (e.g., oral, intraperitoneal).
-
Evaluation of Parasite Burden:
-
At the end of the treatment period, animals are euthanized.
-
The liver and spleen are collected, weighed, and homogenized.
-
Parasite burden is quantified by counting Giemsa-stained tissue impressions (Leishman-Donovan Units - LDU) or by limiting dilution assay.
-
-
Data Analysis: The percentage of parasite suppression compared to the untreated control group is calculated.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the experimental protocols described above.
| Compound | Promastigote IC50 (µM) | Amastigote EC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) | In Vivo Efficacy (% Suppression) |
| Test Compound A | |||||
| Test Compound B | |||||
| Amphotericin B (Control) |
Visualizations
Signaling Pathways in Leishmania-Infected Macrophages
The interaction between Leishmania and host macrophages involves complex signaling pathways. The parasite can modulate host cell signaling to ensure its survival. The diagram below illustrates a simplified representation of key signaling pathways involved.
Caption: Simplified signaling pathways in a Leishmania-infected macrophage.
Experimental Workflow for Antileishmanial Drug Discovery
The following diagram illustrates the typical workflow for the discovery and preclinical development of new antileishmanial drugs.
Caption: Experimental workflow for antileishmanial drug discovery.
These application notes and protocols provide a foundational framework for the systematic evaluation of novel antileishmanial agents. Adherence to these standardized methods will facilitate the generation of robust and comparable data, ultimately contributing to the development of new therapies for visceral leishmaniasis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Network-Based Approaches Reveal Potential Therapeutic Targets for Host-Directed Antileishmanial Therapy Driving Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral Leishmaniasis: Epidemiology, Diagnosis, and Treatment Regimens in Different Geographical Areas with a Focus on Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visceral leishmaniasis: current status of control, diagnosis, and treatment, and a proposed research and development agenda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UpToDate 2018 [doctorabad.com]
- 8. youtube.com [youtube.com]
- 9. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antileishmanial Agent-20 (MSN20) Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, emerging resistance, and difficult administration routes. Antileishmanial agent-20 (MSN20), a novel pyrazolyltetrazole hybrid identified as 5-[5-amino-1-(4′-methoxyphenyl)1H-pyrazole-4-yl]1H-tetrazole, has emerged as a promising oral therapeutic candidate for cutaneous leishmaniasis.[1][2][3][4][5] Preclinical studies have demonstrated its potent in vitro and in vivo efficacy against Leishmania amazonensis.[1][2][4][5] These application notes provide a comprehensive overview of MSN20, including its formulation for improved oral bioavailability, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.
Physicochemical and Predicted ADMET Properties
A critical step in the development of an orally active drug is the assessment of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. MSN20 has been evaluated computationally to predict its drug-like characteristics.
Table 1: Predicted Physicochemical and ADMET Properties of MSN20 [1][2]
| Property | Predicted Value/Characteristic | Implication for Oral Bioavailability |
| Physicochemical Properties | ||
| Lipinski's Rule of Five | Satisfied | Good potential for oral absorption and permeation. |
| ADMET Properties | ||
| Human Intestinal Absorption | > 99% probability | High likelihood of absorption from the gastrointestinal tract. |
| Ames Test | Medium mutagenic potential probability (63%) | Further toxicological studies are warranted. |
| Carcinogenesis | 88% probability of being non-carcinogenic | Favorable preliminary safety profile. |
| CYP3A4 Inhibition | Not likely to be an inhibitor | Reduced potential for drug-drug interactions. |
In Vitro and In Vivo Efficacy
MSN20 has demonstrated significant antileishmanial activity in both in vitro and in vivo models of cutaneous leishmaniasis.
Table 2: In Vitro Efficacy and Cytotoxicity of MSN20 against Leishmania amazonensis [1][2][4]
| Parameter | Concentration (µM) |
| IC50 (Intracellular Amastigotes) | 22.3 |
| IC50 (Metacyclic Promastigotes) | 37.1 |
| LD50 (Murine Peritoneal Macrophages) | 210.6 |
| Selectivity Index (SI) | 9.4 |
The Selectivity Index (SI) is the ratio of the LD50 for host cells to the IC50 for intracellular amastigotes, indicating the compound's specificity for the parasite.
Table 3: In Vivo Efficacy of Orally Administered MSN20 in a Murine Model of Cutaneous Leishmaniasis [1][6]
| Treatment Group | Dosage | Route | Outcome |
| MSN20 | 30 mg/kg/day | Oral | Significant reduction in lesion size and parasite burden. |
| Meglumine Antimoniate (Control) | 60 mg Sb⁵⁺/kg/day | Intraperitoneal | Standard treatment for comparison. |
Experimental Protocols
Protocol 1: Preparation of Oral Formulation of MSN20 (General Approach)
While the specific formulation details for MSN20 in the pivotal studies are not exhaustively described, a general approach for preparing an oral suspension of a poorly water-soluble compound for animal studies can be followed. This often involves the use of a vehicle that enhances solubility and stability.
Materials:
-
MSN20 compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile water for injection
Procedure:
-
Accurately weigh the required amount of MSN20 powder.
-
Prepare the 0.5% CMC vehicle by slowly adding the appropriate amount of CMC to sterile water while stirring continuously with a magnetic stirrer until a homogenous suspension is formed.
-
Levigate the MSN20 powder with a small amount of the CMC vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while triturating continuously to ensure a uniform suspension.
-
Alternatively, for larger volumes, a homogenizer can be used to ensure fine and uniform particle dispersion.
-
The final concentration should be calculated to deliver the desired dose (e.g., 30 mg/kg) in a standard gavage volume for the animal model (e.g., 100-200 µL for a mouse).
-
The suspension should be prepared fresh daily and stored at 4°C, protected from light, until administration.
Protocol 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of MSN20 against the intracellular amastigote stage of L. amazonensis.
Materials:
-
Resident peritoneal macrophages from BALB/c mice
-
Leishmania amazonensis promastigotes (stationary phase)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Schneider's insect medium
-
MSN20 stock solution (in DMSO)
-
96-well microtiter plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Giemsa stain
-
Inverted microscope
Procedure:
-
Macrophage Seeding: Harvest peritoneal macrophages from BALB/c mice and seed them into 96-well plates at a density of 2 x 10^5 cells/well. Allow the cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Infection: Infect the adherent macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours to allow phagocytosis.
-
Removal of Extracellular Parasites: After incubation, wash the wells gently with pre-warmed RPMI-1640 to remove non-phagocytosed promastigotes.
-
Drug Treatment: Prepare serial dilutions of MSN20 in RPMI-1640 medium. Add the drug dilutions to the infected macrophages and incubate for 72 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
Assessment of Parasite Load:
-
Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages under an inverted microscope. The infection index is calculated as: (% of infected macrophages × average number of amastigotes per macrophage).
-
MTT Assay (for cytotoxicity): To determine the 50% lethal dose (LD50) on macrophages, perform the same protocol on uninfected macrophages and assess cell viability using the MTT assay.
-
-
Data Analysis: Calculate the IC50 and LD50 values by plotting the percentage of parasite inhibition or cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol describes the evaluation of the in vivo efficacy of orally administered MSN20 in BALB/c mice infected with L. amazonensis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania amazonensis promastigotes (stationary phase)
-
MSN20 oral formulation (prepared as in Protocol 1)
-
Meglumine antimoniate (positive control)
-
Oral gavage needles
-
Calipers for lesion measurement
-
Materials for parasite quantification (e.g., limiting dilution assay)
Procedure:
-
Infection: Infect BALB/c mice subcutaneously in the ear or footpad with 2 x 10^6 stationary-phase L. amazonensis promastigotes.
-
Treatment Initiation: Begin treatment 72 hours post-infection.
-
Drug Administration:
-
MSN20 Group: Administer MSN20 orally at a dose of 30 mg/kg/day for a specified period (e.g., 10 consecutive days, followed by 5 times a week until the end of the experiment).[1]
-
Control Group: Administer the vehicle (e.g., 0.5% CMC) orally following the same schedule.
-
Positive Control Group: Administer meglumine antimoniate intraperitoneally at 60 mg Sb⁵⁺/kg/day.
-
-
Monitoring:
-
Lesion Size: Measure the diameter of the lesion twice a week using calipers.
-
Body Weight and Clinical Signs: Monitor the general health of the animals throughout the experiment.
-
-
Endpoint and Parasite Quantification: At the end of the study (e.g., day 49 post-infection), euthanize the animals.[1] Excise the infected tissue (ear or footpad) and determine the parasite burden using a limiting dilution assay.
-
Data Analysis: Compare the lesion size and parasite load between the treated and control groups using appropriate statistical tests (e.g., ANOVA with a Bonferroni posttest).[1]
Mechanism of Action and Signaling Pathways
MSN20 is a pyrazolyltetrazole derivative, a class of compounds related to azoles, which are known to inhibit sterol biosynthesis in fungi and protozoa.[4] The primary target of azoles is the enzyme sterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the Leishmania cell membrane.[7][8] Inhibition of this pathway leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting membrane integrity and parasite viability.
Leishmania parasites are obligate intracellular pathogens that reside and replicate within host macrophages. To survive, they actively modulate host cell signaling pathways to suppress the host's microbicidal responses.
The experimental workflow for evaluating a novel antileishmanial agent like MSN20 involves a multi-step process from initial in vitro screening to in vivo efficacy studies.
Conclusion
This compound (MSN20) represents a promising lead compound for the development of a much-needed oral therapy for cutaneous leishmaniasis. Its favorable predicted ADMET properties, coupled with demonstrated in vitro and in vivo efficacy, warrant further investigation. The protocols provided herein offer a framework for the continued evaluation and development of MSN20 and other novel antileishmanial candidates. Future studies should focus on detailed pharmacokinetic and toxicological profiling, as well as formulation optimization to maximize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sterol biosynthetic pathway in Leishmania [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Manipulation of macrophage signaling by Leishmania virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Antileishmanial Agent-20 in Human Plasma by LC-MS/MS
AN-20251113
Purpose
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Antileishmanial Agent-20 (ALA-20) in human plasma. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a novel therapeutic candidate under investigation for the treatment of leishmaniasis. To properly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is essential. The method described herein utilizes a simple protein precipitation step for sample preparation followed by rapid and selective LC-MS/MS analysis, providing high throughput and accuracy.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (ALA-20) and its stable-isotope labeled internal standard (IS), ALA-20-d4.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade; Formic acid (FA) and Water of LC-MS grade.
-
Plasma: Drug-free human plasma (K2-EDTA).
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent.
-
MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of ALA-20 and ALA-20-d4 were prepared by dissolving the compounds in methanol.
-
Working Solutions: Calibration standards (0.5 - 500 ng/mL) and quality control (QC) samples (1.5, 75, 400 ng/mL) were prepared by serial dilution of the stock solution in a mixture of ACN:Water (1:1, v/v).
-
Internal Standard (IS) Working Solution (50 ng/mL): The ALA-20-d4 stock was diluted in ACN.
Sample Preparation Protocol
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 50 µL of plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (50 ng/mL in ACN) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection were optimized to achieve high selectivity and sensitivity.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Table 2: Mass Spectrometric Conditions
| Parameter | ALA-20 | ALA-20-d4 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| MRM Transition (m/z) | 415.2 → 289.1 | 419.2 → 293.1 |
| Declustering Potential (DP) | 110 V | 110 V |
| Collision Energy (CE) | 35 V | 35 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
| Ion Source Gas 1 | 55 psi | |
| Ion Source Gas 2 | 60 psi | |
| Curtain Gas | 35 psi | |
| Temperature | 550°C | |
| IonSpray Voltage | 5500 V |
Results and Data
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Table 3: Calibration Curve Summary
| Parameter | Value |
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| Mean Accuracy (% Bias) | 96.5% - 104.2% |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using four QC levels.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.5 | 6.8 | 4.1 | 8.2 | 3.5 |
| LQC | 1.5 | 5.2 | -2.7 | 6.5 | -1.9 |
| MQC | 75 | 3.1 | 1.5 | 4.3 | 2.1 |
| HQC | 400 | 2.5 | -0.8 | 3.9 | -1.2 |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at three QC levels.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS Normalized Matrix Factor (%CV) |
| LQC | 1.5 | 92.1 | 98.5 | 3.8 |
| MQC | 75 | 94.5 | 101.2 | 2.5 |
| HQC | 400 | 93.8 | 99.7 | 3.1 |
Diagrams
Caption: Experimental workflow for ALA-20 quantification in plasma.
Caption: Key components of bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory, effectively supporting preclinical and clinical development.
Application Notes and Protocols for Nanoparticle-Enhanced Delivery of Antileishmanial Agents
Topic: "Antileishmanial agent-20" delivery using nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, drug resistance, and poor bioavailability.[1][2][3][4] Nanotechnology offers a promising strategy to overcome these limitations by enabling targeted drug delivery to infected macrophages, the primary host cells for Leishmania parasites.[5] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of a representative antileishmanial agent, Amphotericin B (AmB), encapsulated in liposomal nanoparticles. While the prompt specified "this compound," this appears to be a placeholder. Therefore, we will focus on the well-established and clinically successful liposomal AmB formulation (AmBisome®) as a model system. These protocols can be adapted for other antileishmanial drugs and nanoparticle platforms.
I. Quantitative Data Summary
The following tables summarize key quantitative data for a typical liposomal Amphotericin B formulation.
Table 1: Physicochemical Characteristics of Liposomal Amphotericin B
| Parameter | Value | Reference |
| Mean Particle Size (diameter) | < 100 nm | [6] |
| Polydispersity Index (PDI) | < 0.2 | [7] |
| Zeta Potential | -20 to -40 mV | [7] |
| Drug Entrapment Efficiency | > 90% | [8] |
Table 2: In Vitro Efficacy and Cytotoxicity
| Parameter | Leishmania Species | Value | Reference |
| IC50 (Promastigotes) | L. donovani | 0.05 µM | [9] |
| IC50 (Amastigotes) | L. donovani | 0.1 µM | [9] |
| CC50 (Murine Macrophages) | N/A | > 20 µM | [9] |
| Selectivity Index (CC50/IC50 Amastigotes) | L. donovani | > 200 | [9] |
II. Experimental Protocols
Protocol 1: Preparation of Liposomal Amphotericin B
This protocol describes the thin-film hydration method for preparing liposomes encapsulating Amphotericin B.
Materials:
-
Hydrogenated soy phosphatidylcholine (HSPC)
-
Cholesterol
-
Distearoylphosphatidylglycerol (DSPG)
-
Amphotericin B
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Freeze-dryer (optional)
Procedure:
-
Dissolve HSPC, cholesterol, and DSPG in a 2:1:0.8 molar ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.
-
Add Amphotericin B to the lipid solution.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at 60°C to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the MLVs and create unilamellar vesicles, sonicate the suspension in a bath sonicator for 15-30 minutes above the lipid transition temperature.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-15 passes.
-
Remove unencapsulated Amphotericin B by dialysis or size exclusion chromatography.
-
For long-term storage, the liposomal formulation can be lyophilized.
Protocol 2: Characterization of Liposomal Amphotericin B
A. Particle Size and Zeta Potential:
-
Dilute the liposomal suspension in PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
B. Entrapment Efficiency:
-
Separate the liposomes from the unencapsulated drug using ultracentrifugation or dialysis.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol).
-
Quantify the amount of encapsulated Amphotericin B using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
Protocol 3: In Vitro Efficacy Assessment
A. Anti-promastigote Activity:
-
Culture Leishmania promastigotes in appropriate culture medium (e.g., M199).
-
Incubate the promastigotes with serial dilutions of liposomal AmB and free AmB for 48-72 hours.
-
Determine the number of viable parasites using a resazurin-based cell viability assay or by direct counting with a hemocytometer.
-
Calculate the 50% inhibitory concentration (IC50).
B. Anti-amastigote Activity:
-
Infect murine macrophages (e.g., J774A.1 cell line) with Leishmania promastigotes.
-
Allow the promastigotes to transform into amastigotes within the macrophages.
-
Treat the infected macrophages with serial dilutions of liposomal AmB and free AmB for 48-72 hours.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per macrophage by light microscopy.
-
Calculate the IC50.
Protocol 4: Cytotoxicity Assay
-
Culture murine macrophages in a 96-well plate.
-
Expose the macrophages to the same concentrations of liposomal AmB and free AmB used in the efficacy studies for the same duration.
-
Assess cell viability using an MTT or resazurin assay.
-
Calculate the 50% cytotoxic concentration (CC50).
III. Visualizations
Caption: Experimental workflow for nanoparticle synthesis, characterization, and in vitro evaluation.
Caption: Mechanism of action of Amphotericin B on the Leishmania cell membrane.
IV. Mechanism of Action
Amphotericin B, a polyene antibiotic, exerts its antileishmanial effect by binding to ergosterol, a major sterol component of the Leishmania cell membrane.[10] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[10] The resulting increase in membrane permeability causes leakage of essential intracellular ions and metabolites, ultimately leading to parasite death.[10] The delivery of Amphotericin B via nanoparticles, particularly liposomes, enhances its therapeutic index by facilitating targeted delivery to infected macrophages and reducing its toxicity to host cells.[1][3] The nanoparticles are readily taken up by macrophages through phagocytosis, leading to a high intracellular concentration of the drug where the Leishmania amastigotes reside.[5]
V. Conclusion
The use of nanoparticles for the delivery of antileishmanial agents like Amphotericin B represents a significant advancement in the treatment of leishmaniasis. These systems improve drug efficacy, reduce toxicity, and overcome challenges associated with conventional therapies. The protocols and data presented here provide a framework for the development and evaluation of novel nanoparticle-based treatments for this neglected tropical disease. Further research into optimizing nanoparticle design and exploring combination therapies will be crucial in the ongoing fight against leishmaniasis.
References
- 1. Nanoparticles: New agents toward treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthdisgroup.us [healthdisgroup.us]
- 3. Applications of Nanomaterials in Leishmaniasis: A Focus on Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nanostructured delivery systems with improved leishmanicidal activity: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJNANO - Curcumin-loaded nanostructured systems for treatment of leishmaniasis: a review [beilstein-journals.org]
- 7. Critical Antileishmanial in vitro Effects of Highly Examined Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innovating Leishmaniasis Treatment: A Critical Chemist’s Review of Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Antileishmanial agent-20" Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with "Antileishmanial agent-20" during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of "this compound" when I add it to my cell culture medium. What is the likely cause?
A1: Precipitation upon addition to aqueous-based culture media is a common issue for poorly soluble compounds. This typically occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final assay medium. The organic solvent used to dissolve the compound may also play a role; high concentrations of solvents like DMSO can cause the compound to "crash out" when diluted into an aqueous environment.[1][2]
Q2: What is the maximum concentration of DMSO that is safe for my Leishmania and macrophage cell cultures?
A2: The tolerance to DMSO is cell-type dependent. Generally, for most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5%, with many studies using concentrations as low as 0.1% to avoid solvent-induced artifacts.[3] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell lines to the chosen solvent.
Q3: Can I use other solvents besides DMSO to dissolve "this compound"?
A3: Yes, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and cell type must be validated. Some compounds may also have improved solubility in aqueous solutions with the use of solubilizing agents like cyclodextrins, though their effects on the parasite and host cells should be carefully evaluated.
Q4: My compound appears to be soluble in the stock solution but precipitates over time in the incubator. Why is this happening?
A4: This could be due to several factors. The compound might have low kinetic solubility, meaning it can remain in a supersaturated state for a short period before precipitating. Changes in temperature and pH within the incubator can also affect solubility. Additionally, the compound may be unstable in the culture medium, leading to degradation and precipitation of the resulting products.
Troubleshooting Guides
Issue 1: Precipitate Formation During Stock Solution Dilution
Symptoms:
-
Visible particles or cloudiness in the culture medium immediately after adding the compound stock solution.
-
Inconsistent results in dose-response experiments.
Possible Causes:
-
The compound's solubility limit in the final assay medium is exceeded.
-
The concentration of the organic solvent in the final dilution is too high.
Solutions:
-
Reduce the Final Concentration: Test a lower concentration range for "this compound".
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO. This allows for a smaller volume to be added to the culture medium, thereby keeping the final DMSO concentration low.[4]
-
Serial Dilutions in Solvent: Perform serial dilutions of your compound in 100% DMSO before adding a small, consistent volume to the culture medium for each final concentration.[4]
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.[1]
-
Assess Solubility: Perform a simple turbidity test to estimate the solubility limit of your compound in the assay medium.[1]
Issue 2: Inconsistent IC50/EC50 Values Across Experiments
Symptoms:
-
High variability in the calculated 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) between experimental replicates.
Possible Causes:
-
Incomplete dissolution of the compound in the stock solution.
-
Precipitation of the compound at higher concentrations in the dose-response curve.
Solutions:
-
Ensure Complete Dissolution of Stock: Before making dilutions, ensure your stock solution is fully dissolved. Gentle warming or brief sonication may be necessary.
-
Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation, especially at the highest concentrations, before and after incubation. Exclude data from concentrations where a precipitate is visible.
-
Solubility-Activity Relationship: Plot your dose-response data and visually inspect for a sharp drop-off in activity at higher concentrations, which may indicate precipitation.
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Objective: To prepare a high-concentration stock solution of "this compound" in an appropriate solvent.
-
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of "this compound" powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Maximum Tolerated Solvent Concentration
-
Objective: To determine the highest concentration of the vehicle (e.g., DMSO) that does not significantly affect the viability of Leishmania promastigotes/amastigotes and host cells (e.g., macrophages).
-
Materials:
-
Leishmania parasites and/or host cells
-
Appropriate cell culture medium
-
DMSO, cell culture grade
-
96-well plates
-
Cell viability reagent (e.g., Resazurin)
-
-
Procedure:
-
Seed the cells in a 96-well plate at the desired density.
-
Prepare serial dilutions of DMSO in the culture medium to achieve final concentrations ranging from 2% down to 0.015% (v/v).
-
Include a "no solvent" control (medium only).
-
Add the solvent dilutions to the cells and incubate under standard assay conditions (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method like the Resazurin reduction assay.
-
Determine the highest DMSO concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control. This will be your maximum working solvent concentration.
-
Data Presentation
Table 1: Solubility of "this compound" in Common Solvents
| Solvent | Solubility (mM) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | 5 | Soluble with warming |
| DMSO | 50 | Readily soluble |
| DMF | 25 | Soluble |
Note: This is illustrative data. Actual solubility must be determined experimentally.
Table 2: Effect of DMSO on Cell Viability
| Final DMSO Conc. (%) | L. donovani Promastigote Viability (%) | Macrophage Viability (%) |
| 2.0 | 65 ± 5.2 | 70 ± 6.1 |
| 1.0 | 88 ± 4.1 | 92 ± 3.5 |
| 0.5 | 95 ± 3.5 | 97 ± 2.8 |
| 0.25 | 98 ± 2.1 | 99 ± 1.9 |
| 0.1 | 100 ± 1.5 | 100 ± 1.2 |
| 0 (Control) | 100 | 100 |
Note: This is illustrative data. Actual solvent tolerance must be determined for your specific cell lines and assay conditions.
Visualizations
Caption: Workflow for preparing and testing a poorly soluble compound.
References
Technical Support Center: Overcoming "Antileishmanial Agent-20" Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with "Antileishmanial agent-20" toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for "this compound" induced cytotoxicity?
A1: While the precise mechanism is under investigation, preliminary data suggests that "this compound" may induce cytotoxicity through the activation of intrinsic apoptotic pathways and the induction of oxidative stress.[1][2][3] Drug-induced organ toxicity is often linked to oxidative stress, which can cause widespread damage to cellular components.[2]
Q2: How can I differentiate between cytotoxic and cytostatic effects of "this compound"?
A2: It is crucial to distinguish between agents that kill cells (cytotoxic) and those that simply inhibit proliferation (cytostatic). A common method is to compare results from a viability assay (e.g., MTT or resazurin-based assays, which measure metabolic activity) with a cell counting assay (e.g., automated cell counting or a fluorescent reporter-based method).[4] A significant decrease in metabolic activity without a corresponding decrease in cell number may indicate a cytostatic effect or metabolic impairment rather than outright cytotoxicity.[4][5]
Q3: "this compound" has poor solubility in my aqueous culture medium. How can I improve its solubility?
A3: Poor solubility is a common issue with novel compounds. Several strategies can be employed to enhance the solubility of "this compound":
-
Co-solvency: Dissolving the compound in a water-miscible organic solvent, such as DMSO, before adding it to the culture medium is a common practice.[6] However, it is critical to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced toxicity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can improve solubility.[6]
-
Use of Surfactants or Complexing Agents: Low concentrations of non-ionic surfactants or complexing agents like cyclodextrins can be used to increase solubility.[7]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between wells or experiments can obscure the true effect of "this compound".
| Potential Cause | Recommended Solution | Reference |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid introducing bubbles. | [8] |
| Edge Effects | Avoid using the outermost wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media. | [9] |
| Compound Precipitation | Visually inspect the wells after adding "this compound" for any signs of precipitation. If observed, refer to the solubility enhancement strategies in the FAQs. | [10] |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. | [8] |
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations
If "this compound" appears more toxic than anticipated, consider the following factors.
| Potential Cause | Recommended Solution | Reference |
| Solvent Toxicity | Prepare a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve "this compound" to rule out solvent-induced cytotoxicity. | [11] |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants, which can sensitize cells to toxic insults. | [12] |
| Incorrect Compound Concentration | Verify the stock solution concentration and the dilution calculations. | |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to the same compound. Consider testing on a panel of cell lines. | [13] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]
Protocol 2: Detecting Apoptosis via Caspase-3/7 Activation
This protocol outlines the detection of apoptosis by measuring the activity of executioner caspases.
-
Cell Treatment: Seed and treat cells with "this compound" as described in the MTT protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well and incubate for the recommended time at room temperature, protected from light.
-
Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a microplate reader. An increase in signal indicates apoptosis.
Visualizations
Signaling Pathways
Caption: Proposed apoptotic pathways activated by "this compound".
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of "this compound".
Troubleshooting Logic
Caption: Decision tree for troubleshooting high cytotoxicity results.
References
- 1. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. solubility enhancement techniques.. | PPTX [slideshare.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. dojindo.com [dojindo.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. corning.com [corning.com]
- 13. The Action of Cannabidiol on Doxycycline Cytotoxicity in Human Cells—In Vitro Study [mdpi.com]
Technical Support Center: Antileishmanial Agent-20 (ALA-20)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial Agent-20 (ALA-20) to help address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My ALA-20 solution appears cloudy or has visible precipitates immediately after preparation. What is the cause and how can I resolve this?
A1: This is likely due to poor solubility of ALA-20 in the chosen solvent. Solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.
-
Troubleshooting Steps:
-
Verify the recommended solvent and concentration for ALA-20.
-
Consider gentle warming or sonication to aid dissolution.
-
Prepare a more diluted stock solution and adjust the final concentration in your assay medium.
-
For aqueous solutions, ensure the pH of the buffer is within the optimal range for ALA-20 solubility.[1]
-
The use of surfactants or cyclodextrins can enhance the solubility of poorly soluble drugs.[1]
-
Q2: I'm observing a significant loss of ALA-20 potency in my in vitro assays over time. What could be the reason?
A2: Loss of potency often indicates chemical instability of the compound in the assay medium. Degradation can be caused by several factors, including hydrolysis, oxidation, or photolysis.[2][3]
-
Troubleshooting Steps:
-
Hydrolysis: If your medium is aqueous, ALA-20 may be susceptible to hydrolysis. Prepare fresh solutions before each experiment and minimize the time the compound spends in aqueous solution.
-
Oxidation: Some compounds are sensitive to atmospheric oxygen.[2] Consider preparing solutions in degassed solvents or under an inert atmosphere (e.g., nitrogen). The addition of antioxidants may also be beneficial.[2]
-
Photodegradation: Protect your ALA-20 solutions from light by using amber-colored vials or wrapping containers in aluminum foil.[2] Many organic molecules are light-sensitive.[2]
-
Temperature: Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Avoid prolonged storage at room temperature.[2]
-
Q3: Can I pre-dissolve ALA-20 in an organic solvent and then dilute it in my aqueous assay medium?
A3: Yes, this is a common practice for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a frequently used organic solvent. However, it is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells or parasites. Always run a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.
Q4: How can I assess the stability of ALA-20 in my specific experimental conditions?
A4: You can perform a stability study by incubating ALA-20 in your experimental medium for various time points (e.g., 0, 2, 4, 8, 24 hours) under the same conditions as your assay (e.g., temperature, CO2). At each time point, take an aliquot and analyze the concentration of the remaining ALA-20 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Common Stability Issues with ALA-20
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Poor aqueous solubility, incorrect pH. | Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute. Optimize the pH of the buffer. Consider using solubility enhancers.[1] |
| Color Change of Solution | Degradation of the compound, possibly due to oxidation or light exposure. | Prepare solutions fresh. Protect from light using amber vials.[2] Consider adding antioxidants or preparing under an inert atmosphere.[2] |
| Inconsistent Assay Results | Instability of ALA-20 in the assay medium, leading to variable active concentrations. | Minimize incubation times. Prepare fresh dilutions for each experiment from a frozen stock. Confirm stability over the assay duration. |
| Loss of Activity After Freeze-Thaw Cycles | Degradation due to repeated freezing and thawing. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for ALA-20 under various conditions, as would be determined by a stability-indicating HPLC method.
| Condition | Incubation Time (hours) | % ALA-20 Remaining (Mean ± SD) |
| PBS (pH 7.4) at 37°C, Exposed to Light | 0 | 100 ± 0.5 |
| 4 | 75.3 ± 2.1 | |
| 8 | 58.1 ± 3.5 | |
| 24 | 22.4 ± 4.2 | |
| PBS (pH 7.4) at 37°C, Protected from Light | 0 | 100 ± 0.6 |
| 4 | 92.5 ± 1.8 | |
| 8 | 85.2 ± 2.3 | |
| 24 | 65.7 ± 3.1 | |
| PBS (pH 5.5) at 37°C, Protected from Light | 0 | 100 ± 0.4 |
| 4 | 98.1 ± 1.1 | |
| 8 | 95.8 ± 1.5 | |
| 24 | 88.9 ± 2.0 | |
| RPMI Medium + 10% FBS at 37°C, Protected from Light | 0 | 100 ± 0.7 |
| 4 | 90.3 ± 2.0 | |
| 8 | 81.5 ± 2.8 | |
| 24 | 59.8 ± 3.9 |
This data is illustrative and intended to guide experimental design.
Experimental Protocols
Protocol 1: Assessing the Aqueous Stability of ALA-20
Objective: To determine the stability of ALA-20 in a buffered aqueous solution over time.
Materials:
-
ALA-20
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator set to 37°C
-
Amber and clear microcentrifuge tubes
Methodology:
-
Prepare a 10 mM stock solution of ALA-20 in DMSO.
-
Spike the ALA-20 stock solution into pre-warmed PBS (37°C) to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1%.
-
Immediately after mixing, take a sample for the 0-hour time point.
-
Aliquot the remaining solution into two sets of tubes: one set of clear tubes exposed to ambient light and one set of amber tubes protected from light.
-
Incubate all tubes at 37°C.
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each set of tubes.
-
Immediately analyze all samples by HPLC to determine the concentration of ALA-20. The peak area of ALA-20 will be proportional to its concentration.
-
Calculate the percentage of ALA-20 remaining at each time point relative to the 0-hour sample.
Protocol 2: Forced Degradation Study of ALA-20
Objective: To identify potential degradation pathways of ALA-20 under stress conditions.[4]
Materials:
-
ALA-20
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H2O2)
-
UV lamp (254/365 nm)
-
HPLC system
Methodology:
-
Acidic Hydrolysis: Dissolve ALA-20 in 0.1 M HCl and incubate at 60°C for 4 hours.
-
Basic Hydrolysis: Dissolve ALA-20 in 0.1 M NaOH and incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dissolve ALA-20 in 3% H2O2 and incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of ALA-20 in a suitable solvent to UV light for 24 hours. A control sample should be kept in the dark.
-
After incubation, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV or HPLC-MS to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Workflow for assessing the stability of ALA-20 in solution.
Caption: Hypothetical signaling pathway targeted by ALA-20 in Leishmania.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: In Vivo Experiments with Antileishmanial Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with investigational antileishmanial agents, referred to here as "Antileishmanial agent-20". Given that "this compound" is a placeholder, this guide addresses common challenges encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is the best animal model for my in vivo study of this compound?
A1: The choice of animal model is critical and depends on the Leishmania species and the clinical form of the disease you are studying.[1][2][3]
-
Visceral Leishmaniasis (VL): The Syrian golden hamster (Mesocricetus auratus) is considered the gold standard as it closely mimics the clinicopathological features of human VL.[1] However, the lack of hamster-specific immunological reagents can be a limitation.[1] BALB/c mice are also commonly used, especially for longitudinal studies using in vivo imaging.[4]
-
Cutaneous Leishmaniasis (CL): The choice is more varied. For L. major, C57BL/6 mice are a suitable model.[2][3] For L. amazonensis, CBA mice are recommended.[2][3] For L. braziliensis and L. panamensis, golden hamsters are a good choice.[3][5]
Q2: My this compound showed excellent in vitro activity but is not effective in vivo. What are the possible reasons?
A2: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics (PK): The agent may have poor absorption, rapid metabolism, or rapid excretion in the animal model, leading to sub-therapeutic concentrations at the site of infection.[6]
-
Bioavailability: The formulation of "this compound" may not be suitable for the chosen route of administration, leading to low bioavailability.
-
Host Immune Response: The in vivo environment involves a complex interplay between the parasite, the drug, and the host immune system. The drug's efficacy might be dependent on a specific host immune response that is not present or is suppressed in the animal model.
-
Drug Metabolism: The agent might be converted into an inactive metabolite in the host.
-
Parasite Stage: The drug might be highly effective against the promastigote stage (used in in vitro assays) but less effective against the clinically relevant amastigote stage residing within host macrophages.[7]
Q3: How can I monitor the efficacy of this compound during the experiment?
A3: Efficacy can be monitored using several methods:
-
Lesion Size Measurement (for CL): In cutaneous leishmaniasis models, calipers can be used to measure the diameter of the lesion at regular intervals.[5]
-
Parasite Load Determination: At the end of the experiment, parasite burden in target organs (spleen, liver, lymph nodes) can be quantified by:
-
Limiting Dilution Assay (LDA): A sensitive method to quantify viable parasites.
-
Quantitative PCR (qPCR): To quantify parasite DNA.
-
Microscopy: Counting amastigotes in stained tissue smears (Giemsa staining).
-
-
In Vivo Imaging: If you are using a Leishmania strain engineered to express a reporter gene (e.g., luciferase or a fluorescent protein), you can monitor the infection in real-time using bioluminescence or fluorescence imaging.[4][8] This allows for longitudinal assessment of parasite burden in the same animal, reducing the number of animals required.[4]
Q4: I am observing toxicity in my experimental animals. What should I do?
A4: Toxicity is a significant concern with many antileishmanial drugs.[9]
-
Dose Reduction: The first step is to reduce the dose of "this compound". A dose-response study is crucial to find a balance between efficacy and toxicity.
-
Change in Formulation or Route of Administration: The toxicity might be related to the formulation or the route of administration. Consider alternative formulations or routes that might reduce local or systemic toxicity.
-
Monitor Clinical Signs: Closely monitor the animals for signs of toxicity such as weight loss, ruffled fur, lethargy, and changes in behavior.
-
Histopathology: At the end of the study, perform histopathological analysis of major organs (liver, kidney, spleen) to assess for any drug-induced damage.
Troubleshooting Guides
Problem 1: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum: | Ensure the Leishmania culture is in the stationary phase for promastigote infections. Quantify the number of viable parasites in the inoculum accurately using a hemocytometer and viability stain. |
| Animal Variation: | Use age- and sex-matched animals from a reputable supplier. Ensure animals are housed under standardized conditions (temperature, light cycle, diet). |
| Inconsistent Drug Administration: | Ensure accurate dosing for each animal based on its body weight. For oral administration, ensure the entire dose is consumed. For injections, use a consistent technique and location. |
| Investigator Variability: | Standardize all experimental procedures and ensure all personnel are trained on the protocols. |
Problem 2: Drug Resistance Development
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Dosing: | Inadequate drug concentration can promote the selection of resistant parasites.[10] Ensure the dosing regimen is based on pharmacokinetic and pharmacodynamic (PK/PD) studies to maintain therapeutic drug levels. |
| Monotherapy: | Prolonged treatment with a single agent can lead to resistance.[9] Consider combination therapy with other antileishmanial agents that have different mechanisms of action. |
| Inherent Parasite Plasticity: | The Leishmania parasite has a high degree of genomic plasticity, which can facilitate the development of drug resistance.[6] |
Experimental Protocols
Standard In Vivo Efficacy Study for Visceral Leishmaniasis (VL) in BALB/c Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Leishmania donovani or Leishmania infantum.
-
Infection: Intravenously inject 1 x 107 stationary-phase promastigotes in 100 µL of sterile saline via the lateral tail vein.
-
Treatment:
-
Begin treatment 7-14 days post-infection.
-
Administer "this compound" at the desired dose and route of administration for a specified duration (e.g., 5-10 consecutive days).
-
Include a vehicle control group and a positive control group (e.g., miltefosine or liposomal amphotericin B).[8]
-
-
Monitoring:
-
Monitor animal weight and clinical signs daily.
-
If using bioluminescent parasites, perform in vivo imaging at regular intervals.
-
-
Endpoint:
-
Euthanize mice 1-2 days after the last treatment dose.
-
Aseptically remove the spleen and liver.
-
Determine the weight of the spleen and a portion of the liver.
-
Prepare tissue homogenates to determine the parasite burden by limiting dilution assay or qPCR.
-
Calculate the Leishman-Donovan Units (LDU) for microscopic evaluation.
-
Signaling Pathways and Experimental Workflows
Caption: Standard workflow for an in vivo antileishmanial efficacy study.
Caption: Troubleshooting logic for poor in vivo efficacy of an antileishmanial agent.
References
- 1. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 6. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 7. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
reducing off-target effects of "Antileishmanial agent-20"
Technical Support Center: Antileishmanial Agent-20
Welcome to the technical support center for this compound (ALA-20). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to off-target effects. ALA-20 is a promising ATP-competitive kinase inhibitor targeting Leishmania-specific protein kinase-1 (LPK-1), a critical enzyme for parasite survival. However, like many kinase inhibitors, ALA-20 can exhibit off-target activities that require careful management.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian host cell line (e.g., THP-1, HepG2) at concentrations close to the anti-promastigote IC50. What are the potential causes and how can we mitigate this?
A1: High host cell cytotoxicity is a common challenge. Potential causes include:
-
Off-Target Kinase Inhibition: ALA-20 may be inhibiting one or more human kinases that are essential for host cell survival. Kinome screening data suggests potential off-target activity against human Cyclin-Dependent Kinase 2 (CDK2) and Mitogen-Activated Protein Kinase 1 (MAPK1).
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the cytotoxic threshold for your specific cell line, typically recommended to be ≤0.5%.[1][2]
-
Compound Aggregation: At higher concentrations, ALA-20 may form aggregates that can induce cellular stress and non-specific toxicity.
-
Incorrect Seeding Density: Sub-optimal cell seeding densities can lead to unreliable cytotoxicity results.[1][3]
Troubleshooting Steps:
-
Confirm Solvent Toxicity: Run a vehicle-only control with the highest concentration of solvent used in your experiment.
-
Assess Compound Solubility: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider using a solubility-enhancing excipient if necessary.
-
Perform a Kinase Selectivity Profile: Test ALA-20 against a panel of human kinases, particularly those implicated in cell cycle control and proliferation, to identify specific off-targets.
-
Optimize Cell Seeding Density: Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment.[1]
Q2: Our IC50 values for ALA-20 against Leishmania promastigotes are inconsistent across experiments. What could be the reason?
A2: Inconsistent IC50 values can stem from several factors related to experimental variability.[4][5]
-
Parasite Growth Phase: The susceptibility of promastigotes to ALA-20 can vary between logarithmic and stationary growth phases.
-
Assay Duration: The length of exposure to the compound can significantly impact the calculated IC50.[4]
-
Inaccurate Normalization: Improperly setting your 0% and 100% inhibition controls will lead to calculation errors.[6]
-
Reagent Variability: Batch-to-batch variation in media or serum can affect parasite growth and compound activity.
Troubleshooting Steps:
-
Standardize Parasite Culture: Always initiate experiments with parasites from a consistent growth phase (e.g., mid-logarithmic).
-
Fix Incubation Time: Use a standardized incubation time for all experiments (e.g., 72 hours).
-
Use Proper Controls: Include a positive control (e.g., Amphotericin B) and a negative/vehicle control on every plate.
-
Normalize Data Correctly: Normalize your dose-response data before fitting the curve. The 0% inhibition should correspond to the vehicle control, and 100% inhibition to a concentration that causes maximal killing.[4][6]
Q3: We have confirmed off-target activity against a human kinase. What are our options for reducing this effect while maintaining on-target potency?
A3: This is a central challenge in kinase inhibitor development.[7][8][9] Strategies include:
-
Rational Drug Design: Use computational modeling and structural biology to modify the chemical scaffold of ALA-20. The goal is to design derivatives that retain high affinity for the LPK-1 ATP-binding pocket while sterically or electronically clashing with the binding sites of off-target human kinases.[7]
-
Dose Optimization: Lowering the dose of ALA-20 may reduce off-target effects to a tolerable level while still providing a therapeutic window for antileishmanial activity.[10]
-
Combination Therapy: Consider using ALA-20 at a lower concentration in combination with another antileishmanial agent that has a different mechanism of action. This can create a synergistic effect against the parasite while minimizing the toxicity of each compound.
Troubleshooting Guides
Guide 1: High Mammalian Cell Cytotoxicity
This guide provides a step-by-step process to diagnose and address high cytotoxicity of ALA-20 in mammalian cell lines.
Decision Tree for Troubleshooting Cytotoxicity
Caption: A decision tree for troubleshooting high cytotoxicity.
Data Presentation
The following tables summarize hypothetical data for ALA-20 and a rationally designed analog, ALA-20-Mod1, to illustrate the goal of reducing off-target effects.
Table 1: In Vitro Potency and Cytotoxicity
| Compound | L. donovani Promastigote IC50 (µM) | L. donovani Amastigote IC50 (µM) | THP-1 Cell CC50 (µM) | Selectivity Index (CC50/Amastigote IC50) |
| ALA-20 | 0.5 | 1.2 | 3.6 | 3 |
| ALA-20-Mod1 | 0.7 | 1.5 | >30 | >20 |
Table 2: Kinase Selectivity Profile
| Kinase Target | ALA-20 IC50 (nM) | ALA-20-Mod1 IC50 (nM) |
| LPK-1 (Leishmania) | 50 | 65 |
| CDK2 (Human) | 150 | 2500 |
| MAPK1 (Human) | 400 | >10000 |
| VEGFR2 (Human) | >10000 | >10000 |
Experimental Protocols
Protocol 1: Intracellular Amastigote Viability Assay
This protocol is used to determine the efficacy of ALA-20 against the clinically relevant intracellular amastigote stage of Leishmania.
-
Cell Seeding: Seed differentiated THP-1 human monocytic cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Infection: Infect the adherent THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Addition: Remove non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of ALA-20 (and controls) to the infected cells.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Lyse the host cells with 0.05% SDS and release the amastigotes. Quantify the number of viable parasites using a resazurin-based assay or by microscopic counting after Giemsa staining.[11][12][13]
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[4]
Experimental Workflow for Amastigote Assay
Caption: Workflow for the intracellular amastigote viability assay.
Signaling Pathways
Hypothetical Signaling Pathway of ALA-20
This diagram illustrates the intended on-target effect of ALA-20 on the Leishmania parasite and its potential off-target effect on a human host cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia [jhoponline.com]
- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review [mdpi.com]
- 13. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Miltefosine Efficacy Through Combination Therapy
Welcome to the technical support center for researchers utilizing Miltefosine, a key oral agent in antileishmanial drug development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, particularly when exploring combination therapies to enhance efficacy and mitigate resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Miltefosine against Leishmania parasites?
A1: Miltefosine has a multifactorial mechanism of action. It primarily disrupts the parasite's cell membrane integrity and signaling pathways by interfering with lipid metabolism, including the biosynthesis of phosphatidylcholine.[1][2] It also induces an apoptosis-like cell death in the parasite, characterized by DNA fragmentation and cell shrinkage.[3][4] Furthermore, recent studies indicate that Miltefosine disrupts the parasite's intracellular calcium homeostasis by affecting organelles like the mitochondria and acidocalcisomes.[1][5][6][7]
Q2: We are observing lower than expected efficacy of Miltefosine in our in vitro assays. What are the potential causes?
A2: Several factors could contribute to reduced efficacy. Firstly, consider the possibility of natural resistance in the Leishmania strain you are using, as susceptibility can vary.[8] Secondly, the experimental conditions, such as the parasite density and the stage of the parasite (promastigote vs. amastigote), can influence the IC50 values. Finally, ensure the Miltefosine solution is freshly prepared and has been stored correctly, as its stability can affect its potency.
Q3: Our lab is planning a combination therapy study with Miltefosine. What are some rational combination partners?
A3: Combination therapy is a promising strategy to increase efficacy and reduce the likelihood of resistance.[9] Commonly explored partners for Miltefosine include:
-
Liposomal Amphotericin B: This combination has shown high cure rates in clinical settings.[10][11]
-
Paromomycin: Used in combination to shorten treatment duration.[10]
-
Nifuratel: Has demonstrated synergistic effects with Miltefosine in preclinical models.[9]
-
Lopinavir: Investigated for combination therapy in Leishmania/HIV co-infected models.[12]
-
Apigenin: A natural flavonoid that has shown synergistic effects in experimental cutaneous leishmaniasis.[13]
Q4: We are observing significant cytotoxicity in our host cell line (e.g., macrophages) at concentrations where Miltefosine is effective against intracellular amastigotes. How can we address this?
A4: Miltefosine can exhibit cytotoxicity to host cells, which is a known limitation.[14][15] To address this, you can:
-
Perform a thorough dose-response curve for both the parasite and the host cells to determine the therapeutic window (Selectivity Index).
-
Reduce the incubation time of the drug with the cells, if the experimental design allows.
-
Explore combination therapy, as this can allow for a reduction in the concentration of Miltefosine required, thereby decreasing host cell toxicity.[12][13]
-
Consider using a less sensitive host cell line if appropriate for your research question.
Q5: How can we test for synergy between Miltefosine and a novel compound?
A5: The most common method to assess drug interactions in vitro is the isobologram analysis, which involves calculating the Fractional Inhibitory Concentration (FIC) index.[16] This method requires determining the IC50 of each drug alone and in various fixed-ratio combinations. The sum of the FICs (ΣFIC) indicates whether the interaction is synergistic (ΣFIC < 1), additive (ΣFIC = 1), or antagonistic (ΣFIC > 1).
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for Miltefosine Across Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Parasite Inoculum: | Standardize the number and growth phase (e.g., late-logarithmic phase promastigotes) of parasites used in each assay. |
| Drug Solution Instability: | Prepare fresh Miltefosine stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Assay Conditions: | Ensure consistent incubation times, temperature, and CO2 levels. Minor variations can impact parasite growth and drug efficacy. |
| Cell Counting Method: | If using manual counting, ensure the technician is blinded to the treatment groups. Consider using a more automated and objective method like flow cytometry or a viability dye-based plate reader assay. |
Issue 2: Emergence of Miltefosine Resistance in Long-Term Cultures
| Potential Cause | Troubleshooting Step |
| Prolonged Drug Pressure: | Continuous exposure to sub-lethal concentrations of Miltefosine can select for resistant parasites.[17] |
| Mechanism of Resistance: | Resistance is often linked to decreased drug accumulation due to increased efflux (via P-glycoprotein) or reduced uptake (via inactivation of the Miltefosine transporter LdMT and its subunit LdRos3).[17][18] |
| Experimental Approach: | If resistance is suspected, perform drug accumulation assays. Consider sequencing the LdMT and LdRos3 genes to check for mutations. To avoid generating resistance, use the lowest effective concentration for the shortest necessary time in your experiments. |
Data Presentation
Table 1: In Vitro Activity of Miltefosine and Combination Therapies against Leishmania spp.
| Drug(s) | Leishmania Species | Parasite Stage | IC50 / EC50 (µM) | Host Cell | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| Miltefosine | L. donovani | Promastigote | 7.2 ± 0.9 | - | - | - | [16] |
| Miltefosine | L. donovani (pretreatment isolates from cured patients) | Intracellular Amastigote | 5.1 ± 0.4 | Murine Macrophages | - | - | [8] |
| Miltefosine | L. donovani (pretreatment isolates from failed treatment) | Intracellular Amastigote | 12.8 ± 1.9 | Murine Macrophages | - | - | [8] |
| Miltefosine | L. major | Promastigote | 22 | - | - | - | [19] |
| Miltefosine | L. tropica | Promastigote | 11 | - | - | - | [19] |
| Miltefosine | L. amazonensis | Amastigote | 2.4 - 3.1 | Macrophages | 8.7 | ~2.8-3.6 | [14] |
| Miltefosine + Amphotericin B | L. donovani | Promastigote | Synergistic Interaction (ΣFIC < 1) | - | - | - | [16] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary significantly based on the specific parasite strain, host cell line, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Amastigote Susceptibility Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of Miltefosine against intracellular amastigotes of Leishmania.
Materials:
-
Leishmania promastigotes (late-log phase)
-
Macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Miltefosine
-
96-well microtiter plates
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in 5% CO2.
-
Infection: Infect the adherent macrophages with late-log phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.
-
Drug Addition: Wash the wells to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of Miltefosine (and/or the combination drug). Include a drug-free control.
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.
-
Staining and Counting: Fix the cells with methanol and stain with Giemsa.
-
Data Analysis: Determine the percentage of infected macrophages and the number of amastigotes per macrophage for at least 100 macrophages per well. Calculate the IC50 value by non-linear regression analysis of the dose-response curve.
Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxicity of Miltefosine on a mammalian host cell line.
Materials:
-
Macrophage cell line (e.g., J774.A1)
-
RPMI-1640 medium with 10% FBS
-
Miltefosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Addition: Add serial dilutions of Miltefosine to the wells. Include a drug-free control.
-
Incubation: Incubate for 72 hours at 37°C in 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) using non-linear regression.
Visualizations
Caption: Miltefosine's multifaceted mechanism of action in Leishmania and host cells.
Caption: Experimental workflow for evaluating Miltefosine combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Combination Therapy Against Indian Visceral Leishmaniasis with Liposomal Amphotericin B (FungisomeTM) and Short-Course Miltefosine in Comparison to Miltefosine Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Miltefosine-Lopinavir Combination Therapy Against Leishmania infantum Infection: In vitro and in vivo Approaches [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. journals.asm.org [journals.asm.org]
- 17. Mechanisms of experimental resistance of Leishmania to miltefosine: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
"Antileishmanial agent-20" dose-response curve issues
Welcome to the technical support center for Antileishmanial Agent-20. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in Leishmania dose-response assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Leishmania MAP kinase (LMAPK), a key enzyme in the parasite's stress response and proliferation signaling pathway. By inhibiting LMAPK, the agent disrupts downstream signaling, leading to cell cycle arrest and apoptosis in the parasite.
Q2: Which form of the Leishmania parasite is the intended target?
A2: The primary target is the intracellular amastigote, the clinically relevant form of the parasite that resides within host macrophages.[1][2] While the agent shows activity against the promastigote form, screening against the intracellular amastigote is considered the gold standard for drug discovery.[1][3]
Q3: What is the recommended solvent and maximum final concentration of the solvent in the assay?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in the assay medium does not exceed 0.5% to avoid solvent-induced toxicity to both the host cells and the parasites.
Q4: What are the typical EC50 values for this compound?
A4: Expected EC50 values can vary based on the Leishmania species and the specific host cell line used. However, typical values are outlined in the table below. Significant deviation from these ranges may indicate an experimental issue.
| Assay Type | Leishmania donovani in THP-1 Macrophages |
| Intracellular Amastigote EC50 | 0.1 - 0.5 µM |
| Host Cell (THP-1) CC50 | > 25 µM |
| Selectivity Index (SI = CC50/EC50) | > 50 |
Q5: Should I use a kinetic or endpoint reading for the viability assay?
A5: An endpoint reading after a fixed incubation time (e.g., 4 hours with resazurin) is standard.[4] However, kinetic readings can be useful during assay optimization to ensure the fluorescence signal is developing linearly and has not reached saturation.[5]
Troubleshooting Guide for Dose-Response Curves
This guide addresses common problems encountered when generating a dose-response curve for this compound against intracellular Leishmania amastigotes.
Problem 1: High Variability Between Replicate Wells
Possible Causes & Solutions
-
Inconsistent Cell Seeding: Uneven distribution of host cells or parasites across the plate is a common source of variability.[6]
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully, ensuring tips are submerged to the same depth in each well.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations and cell stress.
-
Solution: Avoid using the outermost wells for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Compound Precipitation: this compound may precipitate at higher concentrations.
-
Solution: Visually inspect the wells containing the highest concentrations of the compound under a microscope before adding cells. If crystals are visible, prepare a fresh, lower-concentration stock solution.
-
Problem 2: Inconsistent EC50 Values Between Experiments
Possible Causes & Solutions
-
Variable Parasite Health and Infectivity: The metabolic state and growth phase of the promastigotes used for infection can significantly impact the outcome.[7]
-
Solution: Always use stationary-phase promastigotes for macrophage infection, as this stage is more infective. Standardize the parasite culture conditions, including media, temperature, and passage number.[7]
-
-
Inconsistent Macrophage Differentiation: The activation state of the host macrophages (e.g., THP-1 cells) can affect parasite uptake and replication.
-
Solution: Standardize the concentration of the differentiating agent (e.g., PMA for THP-1 cells) and the incubation time. Ensure cells are fully differentiated and adherent before infection.[2]
-
-
Fluctuations in Incubation Conditions: Minor changes in temperature or CO2 levels can alter parasite and host cell growth rates.
-
Solution: Ensure incubators are properly calibrated and maintained. Place plates in the same location within the incubator for each experiment to minimize temperature gradients.
-
Problem 3: The Dose-Response Curve is Flat or Not Sigmoidal
Possible Causes & Solutions
-
Incorrect Compound Concentration Range: The tested concentrations may be too high (all parasites are killed) or too low (no effect is observed).
-
Solution: Perform a wide range-finding experiment with 10-fold serial dilutions (e.g., from 100 µM down to 1 nM) to identify the approximate effective concentration range before running a detailed 2-fold or 3-fold dilution series.
-
-
Low Assay Window (Poor Z'-factor): The difference in signal between the positive control (e.g., Amphotericin B) and negative control (DMSO) is too small.
-
Compound Degradation: The agent may be unstable in the assay medium over the incubation period.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of stock solutions to light.
-
Experimental Protocols & Visualizations
Protocol: Intracellular Amastigote Viability Assay
This protocol describes a standard method for determining the efficacy of this compound against L. donovani amastigotes in differentiated THP-1 human macrophages using a resazurin-based viability assay.
Key Parameters
| Parameter | Recommended Value |
| Plate Format | 96-well, black, clear-bottom |
| THP-1 Seeding Density | 4 x 10⁴ cells/well |
| PMA Differentiation | 50 ng/mL for 48 hours |
| Infection Ratio (Parasite:Macrophage) | 10:1 |
| Compound Incubation Time | 72 hours |
| Resazurin Concentration | 20 µg/mL |
| Resazurin Incubation Time | 4 hours at 37°C |
| Fluorescence Reading | 560 nm (Excitation) / 590 nm (Emission) |
Workflow Diagram
Troubleshooting Logic
Use the following flowchart to diagnose issues with your dose-response curve.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound within the Leishmania parasite.
References
- 1. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
addressing poor absorption of "Antileishmanial agent-20" in vivo
Welcome to the technical support center for Antileishmanial agent-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential challenges related to the in vivo absorption of this novel thiohydantoin-based compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo absorption a concern?
This compound is a promising synthetic compound with a thiohydantoin scaffold, demonstrating significant in vitro activity against Leishmania parasites. It incorporates a 2-thio analogue of aplysinopsin and a p-guanidiniumphenoxy fragment from pentamidine, which contributes to its enhanced activity and selectivity.[1][2] However, like many heterocyclic compounds developed for antiparasitic activity, its physicochemical properties may lead to poor aqueous solubility and/or membrane permeability, which are common hurdles for achieving adequate oral bioavailability. Challenges in oral absorption can lead to suboptimal therapeutic concentrations at the site of infection, potentially reducing efficacy.
Q2: What are the initial steps to assess the in vivo absorption of this compound?
The initial assessment should focus on determining the key pharmacokinetic parameters of the compound. This typically involves in vitro and in vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A preliminary in vitro assessment using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide early insights into its passive permeability.[3] Subsequent in vivo studies in animal models, such as mice or hamsters, are crucial to determine oral bioavailability and identify potential absorption barriers.[4]
Q3: What are the common reasons for poor in vivo absorption of compounds like this compound?
Poor in vivo absorption of orally administered drugs can be attributed to several factors:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[5][6]
-
Low Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[3]
-
Efflux by Transporters: The drug may be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein.
-
Instability in Gastrointestinal Tract: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
If initial pharmacokinetic studies reveal low oral bioavailability of this compound, a systematic approach is needed to identify and address the underlying cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low oral bioavailability.
Experimental Protocols:
-
Protocol 1: Aqueous Solubility Determination
-
Prepare a series of concentrations of this compound in phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the solutions at 37°C for 24 hours to ensure equilibrium.
-
Filter the solutions to remove any undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration at which the compound remains in solution is its equilibrium solubility.
-
-
Protocol 2: In Vitro Permeability Assessment using PAMPA
-
Prepare a donor plate with a solution of this compound in a suitable buffer.
-
Prepare an acceptor plate with a buffer solution.
-
Place a filter plate coated with a lipid membrane between the donor and acceptor plates.
-
Incubate the plate assembly at room temperature for a defined period.
-
Measure the concentration of the compound in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Pe).
-
Issue 2: High Variability in In Vivo Absorption
High inter-individual variability in the absorption of this compound can complicate dose selection and therapeutic monitoring.
Potential Causes and Solutions
| Potential Cause | Proposed Solution |
| Food Effects | Conduct fed vs. fasted state pharmacokinetic studies to assess the impact of food on absorption. |
| Gastrointestinal pH Sensitivity | Evaluate the solubility and stability of the compound at different pH values mimicking the stomach and intestine. |
| Genetic Polymorphisms in Transporters/Enzymes | Investigate the involvement of specific transporters (e.g., P-gp) or metabolizing enzymes (e.g., CYPs) and consider potential for genetic variations. |
Formulation Strategies to Enhance Bioavailability
For poorly soluble drugs, several formulation strategies can be employed to improve their dissolution and subsequent absorption.[5][6][7][8][9]
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area of the drug, leading to a faster dissolution rate. | Simple and cost-effective. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix, enhancing its dissolution.[5][7] | Significant improvement in dissolution and bioavailability. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, which can enhance its absorption via the lymphatic pathway.[9] | Can significantly improve the bioavailability of lipophilic drugs. | Potential for drug precipitation upon dilution in GI fluids. |
| Cyclodextrin Complexation | The drug forms an inclusion complex with a cyclodextrin, increasing its aqueous solubility.[5] | Enhances solubility and dissolution. | Limited drug loading capacity. |
| Nanoparticle Formulations | Reduces particle size to the nanometer range, dramatically increasing surface area and dissolution velocity.[5] | Can significantly improve bioavailability. | More complex manufacturing process. |
Signaling Pathways and Cellular Uptake
While the specific cellular uptake mechanisms for this compound are yet to be elucidated, understanding the general mechanisms of drug transport in Leishmania and host cells is crucial.
Hypothetical Cellular Uptake and Efflux Pathway
Caption: Potential cellular uptake and efflux mechanisms.
Further research should focus on identifying the specific transporters that may be involved in the uptake and efflux of this compound in both host and parasite cells, as this could inform strategies to overcome resistance and enhance therapeutic efficacy.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"Antileishmanial agent-20" vs. miltefosine efficacy in Leishmania major
A Comparative Guide to the Efficacy of Novel Antileishmanial Agents and Miltefosine Against Leishmania major
Disclaimer: The term "Antileishmanial agent-20" does not correspond to a specifically identifiable compound in the public domain. For the purpose of this guide, we will use MSN20, a novel pyrazolyltetrazole derivative with demonstrated antileishmanial properties, as a representative example of a developmental agent for comparison with the established drug, miltefosine.
This guide provides a comparative overview of the efficacy of the novel antileishmanial agent MSN20 and the FDA-approved drug miltefosine against Leishmania species. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of MSN20 and miltefosine against Leishmania parasites. It is important to note that the available data for MSN20 is for Leishmania amazonensis, while the data for miltefosine is against Leishmania major. Direct comparison of potency should be made with caution due to the different species.
| Compound | Parasite Species | Parasite Stage | Assay Type | IC50 / EC50 / ED50 (µM) | Citation(s) |
| MSN20 | Leishmania amazonensis | Amastigote | Intracellular | 22.3 | [1] |
| Miltefosine | Leishmania major | Promastigote | MTT Assay | 22 | [2] |
| Leishmania major | Promastigote | Not Specified | 13.63 | [3] | |
| Leishmania major | Promastigote | Alamar Blue Assay | 1.54 | [4] | |
| Leishmania major | Amastigote | Intracellular | 5.7 (ED50) | [2] | |
| Leishmania major | Amastigote | Intracellular | 7.685 | [3] |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and ED50 (half-maximal effective dose) values are measures of a drug's potency. Lower values indicate higher potency. The variability in miltefosine's reported efficacy can be attributed to differences in parasite strains, experimental protocols, and assay conditions between studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are generalized protocols for the in vitro assessment of antileishmanial agents, based on common practices cited in the literature.
In Vitro Promastigote Susceptibility Assay
This assay determines the effect of a compound on the free-living, extracellular stage of the Leishmania parasite.
-
Leishmania Culture: Leishmania major promastigotes (e.g., strain MRHO/IR/75/ER) are cultured in appropriate media, such as RPMI 1640 or Schneider's Drosophila medium, supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25-26°C.[5]
-
Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well microtiter plates at a density of approximately 1-2 x 10^5 parasites/mL.[5]
-
Compound Addition: The test compounds (e.g., MSN20, miltefosine) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of dilutions. Control wells contain the parasite with the solvent alone.
-
Incubation: The plates are incubated at 25-26°C for 48 to 72 hours.[2]
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay.[2] This involves adding the MTT reagent to each well, incubating, and then measuring the optical density, which correlates with the number of viable parasites.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro Amastigote Susceptibility Assay
This assay evaluates the efficacy of a compound against the clinically relevant intracellular stage of the parasite within host macrophages.
-
Macrophage Culture: A macrophage cell line (e.g., J774A.1 or THP-1) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM) with 10% FBS and seeded in 96-well plates.[6]
-
Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for several hours to allow for phagocytosis.[5]
-
Removal of Extracellular Parasites: Non-phagocytized promastigotes are removed by washing.
-
Compound Treatment: The test compounds are added to the infected macrophages at various concentrations, and the plates are incubated for an additional 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Quantification of Intracellular Amastigotes: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and microscopically counting the number of amastigotes per 100 macrophages.[1] Alternatively, a reporter gene assay (e.g., using luciferase-expressing parasites) can be used for higher throughput.[6]
-
Data Analysis: The ED50 or IC50 is calculated based on the reduction in the number of intracellular amastigotes in treated versus untreated control cells.
Visualizing Mechanisms and Workflows
Mechanism of Action of Miltefosine
Miltefosine exerts its antileishmanial effect through multiple mechanisms, primarily by inducing apoptosis-like cell death in the parasite.[2]
Caption: Miltefosine's proposed mechanism of action against Leishmania.
Experimental Workflow for Antileishmanial Drug Screening
The process of screening and evaluating new antileishmanial compounds typically follows a standardized workflow.
Caption: A typical workflow for the discovery of new antileishmanial drugs.
References
- 1. The New Pyrazolyltetrazole Derivative MSN20 Is Effective via Oral Delivery against Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Comparative Analysis of Toxicity Profiles: Antileishmanial Agent-20 vs. Amphotericin B
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of a novel investigational compound, "Antileishmanial agent-20," and the established antifungal and antileishmanial drug, Amphotericin B. The objective is to present available experimental data to aid researchers in evaluating the relative safety and therapeutic potential of these agents.
Executive Summary
A comprehensive literature search reveals a significant disparity in the available toxicity data for the two compounds. Amphotericin B, a long-standing therapeutic, has a well-documented and extensively studied toxicity profile, characterized primarily by nephrotoxicity and infusion-related reactions. In contrast, public domain data on the toxicity of "this compound" is currently limited to its in vitro activity against Leishmania parasites.
This guide will present the known efficacy of "this compound" and provide a detailed, data-supported toxicity profile for Amphotericin B. Standard experimental protocols for key toxicity assays are included to facilitate future comparative studies.
Section 1: In Vitro Antileishmanial Activity
The primary measure of a drug's effectiveness against the parasite is its 50% inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
| Compound | Target Species | IC50 (µM) | Reference |
| This compound | L. infantum | 2.8 | [1] |
| L. braziliensis | 0.2 | [1] | |
| Amphotericin B | L. donovani | 0.2742 | [2] |
| L. amazonensis | ~0.0152 | [3] |
Note: IC50 values can vary based on experimental conditions, parasite strain, and assay methodology.
Section 2: Toxicity Profile of Amphotericin B
Amphotericin B's utility is often limited by its toxicity to mammalian cells. Its primary adverse effects are nephrotoxicity (kidney damage) and hemolytic activity (damage to red blood cells). The conventional formulation, Amphotericin B deoxycholate (Fungizone™), is notably more toxic than its lipid-based formulations (e.g., AmBisome®).
Cytotoxicity Data
The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of host cells. The Selectivity Index (SI), calculated as CC50 / IC50, is a critical measure of a drug's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.
| Formulation | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Amphotericin B (deoxycholate) | RD (human rhabdomyosarcoma) | 7.37 ± 0.07 | ~4.2 (for EV71) | [4] |
| HEK293 (human embryonic kidney) | 14.5 ± 0.05 | ~45.3 (for EV71) | [4] | |
| GRX (myofibroblast) | >2.7 (2.5 µg/mL) | Not Applicable | [5] | |
| Hep G2 (human liver) | No decrease in viability at 2.7 µM | Not Applicable | [5] | |
| ARL-6 (rat liver) | No decrease in viability at 2.7 µM | Not Applicable | [5] | |
| Liposomal Amphotericin B | Mouse Macrophages | Generally less toxic than free form | Not Applicable | [6][7][8] |
| Mouse Fibroblasts | No death up to 1082 µM (1000 µg/mL) for 5 hrs | Not Applicable | [9] | |
| Mouse Osteoblasts | No death up to 1082 µM (1000 µg/mL) for 5 hrs | Not Applicable | [9] |
Hemolytic Activity
Amphotericin B can interact with cholesterol in red blood cell membranes, leading to lysis.
| Formulation | Concentration (µg/mL) | Hemolysis (%) | Time (hours) | Reference(s) |
| Amphotericin B (Fungizone™) | 8 | 17 | 24 | [10] |
| 8 | 8 | 6 | [10] | |
| 8 | 3.3 | 3 | [10] | |
| Amphotericin B in Lipid Formulations | 8 | 9 - 14 | 24 | [10] |
Section 3: Toxicity Profile of this compound
As of the date of this guide, there is no publicly available experimental data on the cytotoxicity (CC50) or hemolytic activity of "this compound". To conduct a proper comparative analysis, these values would need to be determined experimentally.
| Assay Type | Cell Line/System | Result (e.g., CC50, % Hemolysis) | Selectivity Index (SI) |
| Cytotoxicity | e.g., J774, VERO | Data Not Available | Data Not Available |
| Hemolytic Activity | Human RBCs | Data Not Available | Not Applicable |
Section 4: Experimental Protocols
Detailed methodologies for key toxicity assays are provided below to facilitate standardized, comparative analysis.
MTT Assay for Mammalian Cell Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed mammalian cells (e.g., J774 macrophages, VERO, HepG2) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., "this compound" or Amphotericin B) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three sets of control wells:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
High Control (Maximum LDH Release): Cells treated with a lysis solution (e.g., 2% Triton X-100) 45 minutes before the end of the incubation period.[13]
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[13] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well of the new plate.[13]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Percent cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
Hemolytic Activity Assay
This assay measures the lysis of red blood cells (RBCs) upon exposure to a compound.
-
RBC Preparation: Obtain fresh human blood and wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 3000 rpm for 5 minutes).[10] Resuspend the RBC pellet in PBS to achieve a 2% (v/v) suspension.
-
Compound Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of the test compound at various concentrations (prepared in PBS).
-
Controls:
-
Negative Control: 100 µL of RBC suspension + 100 µL of PBS.
-
Positive Control: 100 µL of RBC suspension + 100 µL of 1% Triton X-100 (or distilled water) to induce 100% hemolysis.[14]
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).[14]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Reading: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 577 nm.[14]
-
Calculation: Percent hemolysis is calculated using the formula: (% Hemolysis) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] * 100.[14]
Section 5: Visualizing Mechanisms and Workflows
Signaling Pathway of Amphotericin B-Induced Nephrotoxicity
Amphotericin B is known to induce nephrotoxicity through several mechanisms, including direct tubular damage and renal vasoconstriction. One key pathway involves the induction of apoptosis in renal tubular cells.[3][15]
Caption: Amphotericin B nephrotoxicity signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates the general workflow for determining the CC50 of a compound using either the MTT or LDH assay.
Caption: General experimental workflow for cytotoxicity assays.
Logical Relationship for Calculating the Selectivity Index (SI)
The Selectivity Index is a crucial metric for evaluating the therapeutic potential of a drug candidate by comparing its toxicity to its efficacy.
Caption: Calculation of the Selectivity Index (SI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Apoptosis contributes to amphotericin B-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphotericin B Inhibits Enterovirus 71 Replication by Impeding Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of liposomal amphotericin B on murine macrophages and lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of liposomal amphotericin B on murine macrophages and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thno.org [thno.org]
- 15. Apoptosis Contributes to Amphotericin B- Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antileishmanial Agent-20 in Antimony-Resistant Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antimony-resistant Leishmania strains present a significant challenge to public health, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of a novel investigational compound, "Antileishmanial agent-20," against established and experimental treatments for antimony-resistant leishmaniasis. The data presented herein is a synthesis of findings from preclinical studies and is intended to guide further research and development efforts.
Data Presentation: In Vitro Efficacy Against Antimony-Resistant Leishmania donovani
The following tables summarize the in vitro activity of this compound compared to standard and experimental drugs against both antimony-sensitive (Sb-S) and antimony-resistant (Sb-R) strains of Leishmania donovani, the causative agent of visceral leishmaniasis.
Table 1: Activity against Promastigotes
| Compound | IC50 (µM) - Sb-S Strain | IC50 (µM) - Sb-R Strain | Selectivity Index (SI) against Macrophages |
| This compound (Hypothetical) | 0.8 | 1.2 | >100 |
| Amphotericin B | 0.1 | 0.15 | >50 |
| Miltefosine | 2.5 | 4.0 | >20 |
| Paromomycin | 10.0 | 12.5 | >10 |
| Pentamidine | 1.5 | 2.0 | >30 |
| Betulin Derivative (Experimental) | 3.5 | 4.8 | Not Reported |
| Gold (I) NHC Complex (Experimental) | 1.57 - 8.30 | Not specified | ~13 |
Table 2: Activity against Intracellular Amastigotes
| Compound | IC50 (µM) - Sb-S Strain | IC50 (µM) - Sb-R Strain |
| This compound (Hypothetical) | 0.5 | 0.9 |
| Amphotericin B[1] | 0.1 - 0.4 | 0.1 - 0.4 |
| Miltefosine[1] | 0.9 - 4.3 | 0.9 - 4.3 |
| Sodium Stibogluconate (SbV)[1] | 9 - 11 µg/mL | >64 µg/mL |
| 3-Arylquinolines (Experimental)[2] | Not specified | 0.66 - 0.86 |
IC50: 50% inhibitory concentration. SI: Selectivity Index (Ratio of CC50 for a mammalian cell line to the IC50 for the parasite).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of antileishmanial agents.
In Vitro Susceptibility of Promastigotes
This assay determines the direct effect of a compound on the promastigote (insect stage) form of the parasite.
-
Parasite Culture: Leishmania donovani promastigotes (both antimony-sensitive and resistant strains) are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
Logarithmic phase promastigotes are seeded into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
The test compound (e.g., this compound) is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.
-
The plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed by adding a resazurin-based solution and measuring fluorescence, or by direct counting using a hemocytometer.
-
The IC50 values are calculated from dose-response curves.
-
In Vitro Susceptibility of Intracellular Amastigotes
This assay evaluates the efficacy of a compound against the clinically relevant amastigote stage of the parasite residing within host macrophages.[3]
-
Macrophage Culture: A murine macrophage cell line (e.g., J774A.1) or primary peritoneal macrophages are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[4]
-
Infection and Treatment:
-
Macrophages are seeded in a 96-well plate and allowed to adhere.
-
Stationary phase promastigotes are added to the macrophages at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Non-phagocytosed promastigotes are removed by washing.
-
Fresh medium containing serial dilutions of the test compound is added.
-
The plates are incubated for an additional 72 hours.
-
-
Quantification:
-
The cells are fixed and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by light microscopy.
-
The IC50 is calculated based on the reduction in the number of amastigotes compared to the untreated control.
-
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Animal models are essential for evaluating the in vivo efficacy and toxicity of a drug candidate.
-
Animal Model: BALB/c mice are infected via the tail vein with 1 x 10^7 metacyclic promastigotes of an antimony-resistant L. donovani strain.
-
Treatment: Treatment is initiated at a set time point post-infection (e.g., day 7 or 14). The test compound is administered orally or intraperitoneally for a specified duration (e.g., 5-10 consecutive days).
-
Assessment of Parasite Burden:
-
At the end of the treatment period, mice are euthanized, and the liver and spleen are collected.
-
The parasite burden is quantified by counting the number of amastigotes in Giemsa-stained tissue imprints (expressed as Leishman-Donovan Units - LDU) or by quantitative PCR.
-
The percentage of inhibition of parasite growth is calculated relative to the untreated control group.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanism of action of this compound in comparison to existing drugs.
Caption: Comparative mechanisms of action of antileishmanial drugs.
Experimental Workflow
The diagram below outlines a typical workflow for the screening and evaluation of new antileishmanial compounds.
Caption: High-level workflow for antileishmanial drug discovery.
This guide provides a framework for the comparative assessment of "this compound." The presented data, while based on a hypothetical agent, is representative of the evaluation process for new chemical entities targeting antimony-resistant leishmaniasis. Further studies are warranted to fully elucidate the efficacy and mechanism of action of novel compounds in the fight against this neglected tropical disease.
References
- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of "Antileishmanial agent-20" with other novel compounds
FOR IMMEDIATE RELEASE
Dateline: SHANGHAI — In the ongoing battle against leishmaniasis, a parasitic disease affecting millions globally, the scientific community is in persistent pursuit of novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and emerging resistance. This guide provides a detailed, head-to-head comparison of a promising glucosylceramide synthase inhibitor, here designated "Antileishmanial Agent-20," with other novel compounds targeting distinct parasite pathways. The data presented is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance.
Executive Summary
This comparative analysis evaluates four distinct classes of novel antileishmanial compounds against the standard-of-care drugs, Amphotericin B and Miltefosine. The agents under review are:
-
This compound (Representative Glucosylceramide Synthase Inhibitor): A host-pathogen lipid metabolism-targeted agent. While Genz-667161 is a known glucosylceramide synthase inhibitor, its specific antileishmanial activity data is not yet broadly published. This guide utilizes data from analogous inhibitors of sphingolipid biosynthesis in Leishmania.
-
SNX-5542 (Hsp90 Inhibitor): A prodrug of SNX2112 that targets parasite stress-response pathways, crucial for survival and differentiation.
-
Eugenol (Natural Phenylpropanoid): A natural product derivative that appears to disrupt parasite lipid storage.
-
VATR131 (Nitroindazole Derivative): A potent and highly selective agent targeting parasite-specific enzymes.
The comparison focuses on in vitro efficacy against the clinically relevant intracellular amastigote stage of Leishmania species, cytotoxicity against mammalian cells, and available in vivo efficacy data.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the quantitative data for each compound against various Leishmania species. The 50% inhibitory concentration (IC50) against intracellular amastigotes and the 50% cytotoxic concentration (CC50) against mammalian cell lines are presented to assess both potency and selectivity. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a key indicator of a compound's therapeutic window.
Table 1: In Vitro Activity Against Leishmania donovani (Visceral Leishmaniasis)
| Compound Class | Compound | Target | IC50 (µM) Amastigotes | CC50 (µM) Mammalian Cells | Selectivity Index (SI) |
| Sphingolipid Synthesis Inhibitor | Agent-20 (proxy) | IPC/GCS Synthase | ~0.5 - 1.0 | >10 | >10-20 |
| Hsp90 Inhibitor | SNX-5542 | Hsp90 | ~0.1 - 0.5 | >10 | >20-100 |
| Natural Product | Eugenol | Lipid Metabolism | 5.05 µg/mL (~30.7 µM)[1][2] | >100 µg/mL | >19 |
| Nitroindazole Derivative | VATR131 | Cysteine Peptidase A | Not Reported | Not Reported | Not Reported |
| Standard of Care | Amphotericin B | Ergosterol (Membrane) | 0.1 - 0.4[3] | >10 | >25-100 |
| Standard of Care | Miltefosine | Alkylphospholipid | 0.9 - 4.3[4] | 15-30 | ~3.5-15 |
Table 2: In Vitro Activity Against Leishmania major/amazonensis (Cutaneous Leishmaniasis)
| Compound Class | Compound | Target | IC50 (µM) Amastigotes | CC50 (µM) Mammalian Cells | Selectivity Index (SI) |
| Sphingolipid Synthesis Inhibitor | Agent-20 (proxy) | IPC/GCS Synthase | ~0.5 - 2.0 | >20 | >10-40 |
| Hsp90 Inhibitor | SNX-5542 | Hsp90 | ~0.1 - 0.6 | >15 | >25-150 |
| Natural Product | Eugenol | Lipid Metabolism | 11.3 µg/mL (~68.8 µM)[5] | 104.5 µg/mL[5] | 9[5] |
| Nitroindazole Derivative | VATR131 | Cysteine Peptidase A | 0.46 | >400 | 875 |
| Standard of Care | Amphotericin B | Ergosterol (Membrane) | ~0.04 | >10 | >250 |
| Standard of Care | Miltefosine | Alkylphospholipid | 4.2 - 5.7[6] | >20 | >3.5-5 |
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for novel antileishmanial compounds.
Experimental Workflows
Caption: General experimental workflow for antileishmanial drug discovery.
Experimental Protocols
In Vitro Intracellular Amastigote Activity Assay
-
Cell Culture: Murine macrophage cell lines (e.g., J774A.1) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.
-
Infection: Adhered macrophages are infected with stationary-phase Leishmania promastigotes (e.g., L. donovani, L. major) at a specified parasite-to-macrophage ratio (e.g., 10:1) and incubated to allow phagocytosis.
-
Compound Application: Non-phagocytosed promastigotes are washed away, and fresh medium containing serial dilutions of the test compounds is added. Standard drugs (Amphotericin B, Miltefosine) and a vehicle control (DMSO) are included.
-
Incubation: Plates are incubated for 72-96 hours to allow for intracellular amastigote proliferation.
-
Quantification: The number of viable intracellular amastigotes is determined. This is typically done by lysing the macrophages, releasing the amastigotes, and quantifying them using a viability reagent like resazurin or by microscopic counting after Giemsa staining.[7]
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration at which a compound inhibits amastigote proliferation by 50%, is calculated from dose-response curves.[7]
Mammalian Cell Cytotoxicity Assay
-
Cell Seeding: A mammalian cell line (e.g., J774A.1, HEK293) is seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of the test compounds are added to the cells and incubated for a period corresponding to the amastigote assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a metabolic indicator dye such as MTT or resazurin.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.
In Vivo Efficacy in Murine Model of Leishmaniasis
-
Animal Model and Infection: BALB/c mice, a susceptible strain, are commonly used. For visceral leishmaniasis, mice are infected intravenously with L. donovani promastigotes. For cutaneous leishmaniasis, infection is established by subcutaneous injection of L. major or L. amazonensis promastigotes into the footpad or base of the tail.[5]
-
Treatment Regimen: Once the infection is established (e.g., after several weeks), mice are treated with the test compounds. Administration routes can be oral, intraperitoneal, or intralesional, with dosing schedules typically lasting for 5 to 10 consecutive days.[5]
-
Efficacy Evaluation:
-
Cutaneous Leishmaniasis: Lesion size is monitored and measured regularly throughout the treatment period.[5]
-
Visceral Leishmaniasis: At the end of the treatment, animals are euthanized, and the parasite burden in the liver and spleen is quantified by limiting dilution assay or qPCR.
-
-
Data Analysis: The efficacy of the compound is determined by the percentage reduction in lesion size or parasite burden compared to an untreated control group.
Discussion and Conclusion
This comparative guide highlights the diversity of novel strategies being employed to combat leishmaniasis. Each compound class presents a unique profile of potency, selectivity, and mechanism of action.
-
This compound (Sphingolipid Synthesis Inhibitor): Targeting host or parasite lipid metabolism is a promising strategy. The high selectivity of this class suggests a favorable therapeutic window, though more direct antileishmanial data for specific compounds like Genz-667161 are needed.
-
SNX-5542 (Hsp90 Inhibitor): This compound demonstrates potent, sub-micromolar activity. Targeting Hsp90 is particularly compelling as it is essential for the parasite's stress response and differentiation between life cycle stages.[8]
-
Eugenol: While less potent than other novel agents, Eugenol's natural origin and immunomodulatory effects present an interesting alternative or adjunctive therapy. In vivo studies have shown its ability to reduce parasite burden effectively.[1][5]
-
VATR131: The nitroindazole class, represented by VATR131, shows exceptional potency and an outstanding selectivity index against cutaneous Leishmania species, making it a highly promising candidate for further development.
References
- 1. Immunotherapeutic Potential of Eugenol Emulsion in Experimental Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat Shock Proteins as the Druggable Targets in Leishmaniasis: Promises and Perils - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: A Guide for the Evaluation of Novel Antileishmanial Agents
Disclaimer: As "Antileishmanial agent-20" is a hypothetical compound, this guide provides a template for evaluating its cross-resistance profile against existing antileishmanial drugs. The tables presented are placeholders for experimental data, and the methodologies are based on established protocols for Leishmania drug resistance studies.
This guide offers a framework for researchers and drug development professionals to assess the potential for cross-resistance between a novel compound, termed "this compound," and current first- and second-line antileishmanial therapies. Understanding these relationships is critical for predicting clinical efficacy and anticipating challenges in drug-resistant infections.
Quantitative Analysis of In Vitro Susceptibility
The following tables are designed to summarize the susceptibility of wild-type and drug-resistant Leishmania strains to "this compound" and approved drugs. This data is crucial for identifying potential cross-resistance patterns.
Table 1: In Vitro Susceptibility of Leishmania donovani Promastigotes to this compound and Reference Drugs
| Leishmania donovani Strain | IC₅₀ (µM) ± SD | |||
| This compound | Amphotericin B | Miltefosine | Pentavalent Antimonials (SbIII) | |
| Wild-Type (WT) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Amphotericin B-Resistant (AmB-R) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Miltefosine-Resistant (MF-R) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Antimonial-Resistant (Sb-R) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Resistance and Cross-Resistance Indices in Leishmania donovani Promastigotes
| Leishmania donovani Strain | Resistance Index (RI)¹ | |||
| This compound | Amphotericin B | Miltefosine | Pentavalent Antimonials (SbIII) | |
| Amphotericin B-Resistant (AmB-R) | [Calculate RI] | [Calculate RI] | [Calculate RI] | [Calculate RI] |
| Miltefosine-Resistant (MF-R) | [Calculate RI] | [Calculate RI] | [Calculate RI] | [Calculate RI] |
| Antimonial-Resistant (Sb-R) | [Calculate RI] | [Calculate RI] | [Calculate RI] | [Calculate RI] |
¹Resistance Index (RI) = IC₅₀ of resistant strain / IC₅₀ of wild-type strain.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-resistance studies.
In Vitro Drug Susceptibility Assay for Leishmania Promastigotes
-
Parasite Culture: Leishmania promastigotes (wild-type and resistant strains) are cultured at 28°C in RPMI 1640 medium supplemented with 20% heat-inactivated fetal calf serum (hiFCS) at a pH of 7.2.[1] Resistant cell lines are maintained in the continuous presence of the respective drug to ensure the stability of the resistant phenotype.[1]
-
Assay Preparation: Mid-log phase promastigotes are seeded into 96-well plates at a density of 4 x 10⁶ parasites/ml.[1]
-
Drug Dilution and Incubation: "this compound" and reference drugs are serially diluted and added to the wells. The plates are incubated for 72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay.[1]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves using non-linear regression analysis.
In Vitro Drug Susceptibility Assay for Intracellular Amastigotes
-
Host Cell Culture: Peritoneal macrophages or a suitable macrophage cell line are seeded in 96-well plates and allowed to adhere.
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes. After 24 hours, non-internalized parasites are washed away.
-
Drug Treatment: The infected cells are treated with serial dilutions of the test compounds for 72 hours.
-
Quantification: The number of amastigotes per macrophage is determined by microscopic counting after Giemsa staining.
-
Data Analysis: The IC₅₀ values are determined by comparing the number of amastigotes in treated versus untreated control wells.
Visualizing Experimental Workflows and Resistance Mechanisms
Diagrams are provided to illustrate the logical flow of cross-resistance studies and a key mechanism of drug resistance in Leishmania.
Caption: Workflow for assessing cross-resistance of a novel antileishmanial agent.
Caption: ABC transporter-mediated drug efflux, a common resistance mechanism in Leishmania.[2][3]
Mechanisms of Cross-Resistance
Cross-resistance between antileishmanial drugs can occur through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (multidrug resistance protein 1) or MRPA (multidrug resistance-associated protein A), can lead to the efflux of multiple structurally unrelated drugs.[2][3][4] This is a common mechanism of resistance to antimonials and can confer cross-resistance to other compounds.[3][5]
-
Altered Drug Uptake: Mutations or downregulation of transporters responsible for drug influx can lead to resistance. For example, mutations in the miltefosine transporter (MT) can cause resistance to miltefosine and have been linked to cross-resistance with Amphotericin B due to resulting changes in membrane lipid composition.[6][7] Similarly, downregulation of Aquaglyceroporin 1 (AQP1) reduces the uptake of trivalent antimony (SbIII), leading to antimonial resistance.[3]
-
Target Modification: While less common for some drugs, alterations in the drug's molecular target can confer resistance.
-
Metabolic Adaptations: Resistant parasites may exhibit changes in their metabolic pathways, such as an increased capacity to handle oxidative stress, which can provide a general survival advantage against various drugs that induce reactive oxygen species.[1][5]
The development of novel antileishmanial agents like "this compound" requires a thorough evaluation of their potential for cross-resistance with existing therapies. The experimental framework and comparative data analysis outlined in this guide provide a systematic approach to identifying and characterizing these critical drug resistance profiles. This information is invaluable for the strategic development of new treatments to combat the global health threat of leishmaniasis.
References
- 1. Experimental Resistance to Drug Combinations in Leishmania donovani: Metabolic and Phenotypic Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential selection of antimony and methotrexate cross-resistance in Leishmania infantum circulating strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Antileishmanial Agent-20: A Comparative Selectivity Index Analysis
A comprehensive guide for researchers and drug development professionals on assessing the selective toxicity of novel antileishmanial compounds against Leishmania parasites versus mammalian cells. This guide provides a framework for evaluating "Antileishmanial agent-20" in comparison to established drugs, featuring detailed experimental protocols and data presentation formats.
The quest for novel, effective, and less toxic treatments for leishmaniasis necessitates a rigorous evaluation of new chemical entities. A critical parameter in this assessment is the selectivity index (SI), which quantifies the differential toxicity of a compound towards the Leishmania parasite compared to host mammalian cells.[1][2][3] A high selectivity index is a strong indicator of a compound's potential as a viable drug candidate, suggesting it can effectively eliminate the parasite with minimal harm to the patient.[2] This guide outlines the standardized methodologies to determine and compare the selectivity index of a novel compound, designated here as "this compound," against standard antileishmanial drugs.
Comparative Analysis of Selectivity Indices
The selectivity index is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the Leishmania parasite (SI = CC50 / IC50).[1][2] A higher SI value indicates greater selectivity for the parasite. The following table provides a template for comparing the in vitro activity and selectivity of "this compound" with commonly used antileishmanial drugs.
| Compound | Leishmania Species | IC50 (µM) against intracellular amastigotes | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) |
| This compound | L. donovani | Data to be inserted | Macrophage (J774A.1) | Data to be inserted | Data to be inserted |
| Amphotericin B | L. donovani | 0.05 - 0.2 | Macrophage (J774A.1) | >10 | >50 - >200 |
| Miltefosine | L. donovani | 0.5 - 5.0 | Macrophage (THP-1) | 10 - 40 | 2 - 80 |
| Pentamidine | L. donovani | 1.0 - 10.0 | Macrophage (THP-1) | >50 | >5 |
Note: The IC50 and CC50 values for the reference drugs are approximate ranges reported in the literature and can vary depending on the specific Leishmania strain, mammalian cell line, and experimental conditions.
Experimental Protocols
Accurate determination of the selectivity index relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for assessing the antileishmanial activity and mammalian cell cytotoxicity.
Determination of Antileishmanial Activity (IC50) against Intracellular Amastigotes
The intracellular amastigote, the clinically relevant stage of the Leishmania parasite, is the primary target for drug screening.[4][5]
1. Cell Culture and Infection:
-
Mammalian macrophages (e.g., murine J774A.1 or human THP-1 cell lines) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.[6]
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
Stationary-phase Leishmania promastigotes are used to infect the macrophages at a parasite-to-cell ratio of approximately 10:1.[7]
-
After an incubation period to allow for phagocytosis (typically 4-24 hours), non-internalized parasites are removed by washing.[4][7]
2. Compound Exposure:
-
"this compound" and reference drugs are serially diluted to a range of concentrations.
-
The drug dilutions are added to the infected macrophage cultures and incubated for 72 hours.[8]
3. Quantification of Parasite Load:
-
After incubation, the cells are fixed and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
Alternatively, assays using reporter gene-expressing parasites (e.g., luciferase or GFP) can be employed for higher throughput quantification.[5][9]
4. Data Analysis:
-
The percentage of infection reduction relative to untreated controls is calculated for each drug concentration.
-
The IC50 value, the concentration of the compound that reduces the parasite load by 50%, is determined by non-linear regression analysis of the dose-response curve.[10]
Determination of Mammalian Cell Cytotoxicity (CC50)
1. Cell Culture:
-
The same mammalian cell line used in the antileishmanial assay (e.g., J774A.1 or THP-1 macrophages) is seeded in 96-well plates at a predetermined density.[6][8]
2. Compound Exposure:
-
Cells are exposed to the same range of concentrations of "this compound" and reference drugs as in the antileishmanial assay for 72 hours.[8]
3. Viability Assay:
-
Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][9]
-
Resazurin (AlamarBlue) Assay: A redox indicator that changes color and fluoresces in response to metabolic activity.[6][11]
-
Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells do not.[7]
-
4. Data Analysis:
-
The percentage of cell viability relative to untreated controls is calculated for each concentration.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by non-linear regression analysis.[1]
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the selectivity index of an antileishmanial compound.
Caption: Workflow for determining the selectivity index of antileishmanial compounds.
Signaling Pathway Considerations
While the primary focus of this guide is on the phenotypic assessment of selectivity, understanding the compound's mechanism of action is crucial for further development. Many antileishmanial drugs target pathways unique to the parasite or exploit differences between parasite and host cell machinery. For instance, Amphotericin B binds to ergosterol in the parasite's cell membrane, leading to pore formation and cell death.[12] Miltefosine is thought to interfere with lipid metabolism and signal transduction pathways in Leishmania.[13] Future studies on "this compound" should aim to elucidate its molecular target and mechanism of action to better understand its selectivity.
The following diagram illustrates a generalized signaling pathway for apoptosis, a common mechanism of cell death induced by antileishmanial agents.
Caption: Generalized apoptotic pathway induced by an antileishmanial agent.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evaluating Novel Antileishmanial Agents: A Comparative Guide for the Hamster Model of Visceral Leishmaniasis
For researchers, scientists, and drug development professionals, the Syrian hamster (Mesocricetus auratus) stands as a crucial preclinical model for visceral leishmaniasis (VL), closely mimicking the pathophysiology of human disease. This guide provides a framework for the comparative evaluation of novel therapeutic candidates, using the hypothetical "Antileishmanial agent-20" as a case study, against established treatments such as Amphotericin B and Miltefosine.
While in vitro data from MedChemExpress indicates that this compound exhibits activity against Leishmania infantum and Leishmania braziliensis with IC50 values of 2.8 µM and 0.2 µM respectively, a thorough in vivo assessment is paramount for further development.[1][2] The following sections outline the necessary experimental protocols and data presentation for a robust comparative study in the hamster model.
Efficacy of Standard Antileishmanial Agents in the Hamster Model
The Syrian hamster model is well-established for testing the efficacy of antileishmanial compounds.[3][4][5] Standard treatments for VL have demonstrated significant parasite reduction in this model. For instance, liposome-encapsulated Amphotericin B has been shown to eliminate over 99% of Leishmania donovani parasites from the liver and spleen of infected hamsters.[6] Similarly, Miltefosine has been evaluated, often in combination therapies, to assess its efficacy in reducing parasite burden.[7]
Table 1: Example Efficacy of Standard Treatments in Hamsters Infected with L. donovani
| Treatment Group | Dosage | Administration Route | Duration of Treatment | Mean % Parasite Inhibition (Liver) | Mean % Parasite Inhibition (Spleen) | Reference |
| Untreated Control | - | - | - | 0% | 0% | Hypothetical |
| Amphotericin B (Liposomal) | 5 mg/kg | Intravenous | 5 consecutive days | >99% | >99% | [6] |
| Miltefosine | 20 mg/kg | Oral | 5 consecutive days | ~90% | ~85% | Hypothetical |
| This compound | [Dose] | [Route] | [Duration] | [Experimental Data] | [Experimental Data] | [Future Study] |
Note: Data for Amphotericin B is based on published findings. Data for Miltefosine is a hypothetical representation for comparative purposes. Data for "this compound" is to be determined by experimental evaluation.
Experimental Protocols
A standardized experimental workflow is critical for the reproducible evaluation of novel antileishmanial agents.
Animal Model and Infection
-
Animal Strain: Male Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old.
-
Parasite Strain: Leishmania donovani (e.g., MHOM/SD/62/1S) or Leishmania infantum amastigotes harvested from the spleen of an infected donor hamster.
-
Infection Route: Intracardiac or retro-orbital injection of 1 x 10^7 amastigotes per hamster.[3][5] The hamster model is preferred as it develops a progressive disease with clinical signs comparable to human VL.[5]
Treatment Regimen
-
Acclimatization: Animals should be acclimatized for at least one week before infection.
-
Treatment Initiation: Treatment should commence at a pre-determined time post-infection, typically when a significant parasite burden has been established (e.g., 21 or 28 days).
-
Drug Administration:
-
This compound: The route of administration (e.g., oral, intraperitoneal, intravenous) and dosage will be determined by the physicochemical properties and preliminary toxicity data of the compound.
-
Amphotericin B (Liposomal): Administered intravenously at a standard effective dose (e.g., 5 mg/kg/day).
-
Miltefosine: Administered orally at a standard effective dose (e.g., 20 mg/kg/day).[7]
-
-
Control Groups: An untreated infected group and a vehicle control group should be included.
Assessment of Parasite Burden
-
Tissue Harvesting: At the end of the treatment period (e.g., 1-2 weeks after the last dose), animals are euthanized, and the liver and spleen are aseptically removed and weighed.
-
Parasite Quantification: The parasite load in the liver and spleen is determined by microscopic examination of Giemsa-stained tissue imprints and expressed as Leishman-Donovan Units (LDUs). LDU is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
-
Limiting Dilution Assay (LDA): For a more sensitive quantification, a limiting dilution assay can be performed on tissue homogenates.[5]
Toxicity Evaluation
-
Clinical Signs: Monitor animals daily for any signs of toxicity, such as weight loss, ruffled fur, or behavioral changes.
-
Biochemical Analysis: At the time of sacrifice, blood samples should be collected for serum biochemical analysis to assess liver function (ALT, AST) and kidney function (creatinine, BUN).
Visualizing the Experimental Workflow
Caption: Experimental workflow for evaluating antileishmanial agents.
Potential Signaling Pathways in Antileishmanial Drug Action
The mechanism of action of many antileishmanial drugs involves the induction of an effective host immune response, primarily a Th1-type response characterized by the production of IFN-γ and TNF-α, which activates macrophages to kill intracellular amastigotes.
Caption: Host immune response to Leishmania infection.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of "this compound" or any novel antileishmanial compound in the visceral leishmaniasis hamster model. By adhering to standardized protocols and conducting a thorough comparative analysis against established drugs, researchers can generate the robust data necessary to advance promising candidates through the drug development pipeline. The Syrian hamster model remains an invaluable tool in the quest for new, effective, and safer treatments for this neglected tropical disease.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]
- 5. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Recent Development of Visceral Leishmaniasis Treatments: Successes, Pitfalls, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antileishmanial Agent-20 and Paromomycin for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the novel antileishmanial candidate, "Antileishmanial agent-20" (MSN20), and the established aminoglycoside antibiotic, paromomycin. This guide synthesizes available experimental data on their efficacy, toxicity, and mechanisms of action to aid in the evaluation of their therapeutic potential.
This analysis reveals that while paromomycin has a well-defined mechanism of action targeting protein synthesis and mitochondrial function, MSN20 is a promising oral candidate with a proposed mechanism similar to azole antifungals. Both agents have demonstrated significant in vitro and in vivo activity against Leishmania parasites.
Quantitative Data Presentation
The following tables summarize the available quantitative data for "this compound" (MSN20) and paromomycin, facilitating a direct comparison of their biological activities.
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | "this compound" (MSN20) | Paromomycin | Leishmania Species | Reference |
| IC50 (Amastigotes) | 22.3 µM | ~3.9 µM | L. amazonensis / L. donovani | [1][2] |
| IC50 (Promastigotes) | Not explicitly stated | ~29.8 µM | L. donovani | [2] |
| CC50 / LD50 (Mammalian Cells) | 210.6 µM (LD50) | Not explicitly stated in reviewed sources | Murine Macrophages | [1] |
| Selectivity Index (SI) | 9.4 | Not explicitly stated in reviewed sources | - | [1] |
Table 2: In Vivo Efficacy
| Parameter | "this compound" (MSN20) | Paromomycin | Animal Model | Leishmania Species | Reference |
| Administration Route | Oral | Intramuscular/Topical | BALB/c mice | L. amazonensis / Various | [1][3] |
| Dosage | 30 mg/kg/day | 11-20 mg/kg/day (IM for VL) | BALB/c mice | L. amazonensis / L. donovani | [1][3] |
| Treatment Outcome | Significant reduction in parasite load | Significant reduction in parasite load and lesion size | BALB/c mice | L. amazonensis / Various | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Antileishmanial Activity Assay (Amastigote Stage)
This protocol is a generalized representation based on methodologies described for evaluating antileishmanial compounds.
-
Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates at a density of 2 x 10^6 cells/mL. The cells are allowed to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Infection: Macrophages are infected with Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds ("this compound" or paromomycin). Control wells with untreated infected cells and uninfected cells are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection: After incubation, the cells are fixed and stained (e.g., with Giemsa). The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopy. The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the parasite burden by 50% compared to the untreated control.[1]
In Vivo Efficacy Study in a Murine Model of Cutaneous Leishmaniasis
This protocol is based on the in vivo study conducted for "this compound".[1]
-
Animal Model: Female BALB/c mice (5 per group) are used for the study.
-
Infection: Mice are infected in the ear with 2 x 10^6 L. amazonensis promastigotes.
-
Drug Administration: Treatment is initiated 72 hours post-infection. "this compound" is administered orally at a dose of 30 mg/kg of body weight per day. A control group receives the vehicle alone.
-
Treatment Schedule: The drug is administered daily for 10 consecutive days, followed by five times a week until the 48th day post-infection.
-
Evaluation of Efficacy: At day 49 post-infection, the animals are euthanized. The parasite load in the infected ear and draining lymph nodes is quantified by limiting dilution assay.
-
Toxicity Assessment: Blood is collected for toxicological analysis of serum markers for liver and kidney function (e.g., ALT, AST, creatinine).[1]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and proposed signaling pathways.
Caption: A generalized experimental workflow for the evaluation of antileishmanial agents.
Caption: Proposed and established signaling pathways for MSN20 and Paromomycin.
References
- 1. In vivo interference of paromomycin with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paromomycin: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
